molecular formula C12H19NO B1305417 (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine CAS No. 355814-07-2

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Cat. No.: B1305417
CAS No.: 355814-07-2
M. Wt: 193.28 g/mol
InChI Key: JNGGFINYDLQHDK-UHFFFAOYSA-N
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Description

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methoxy-N-[(4-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-4-6-12(7-5-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGGFINYDLQHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389569
Record name (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355814-07-2
Record name (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the secondary amine (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, a robust proposed synthesis protocol based on established chemical principles, methods for its purification and characterization, and a discussion of its potential biological significance within the broader class of N-substituted benzylamines.

Molecular Structure and Physicochemical Properties

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine, with the molecular formula C₁₂H₁₉NO, is a secondary amine featuring a chiral 2-methoxy-1-methylethyl group and a 4-methylbenzyl substituent attached to the nitrogen atom. The presence of a stereocenter on the methoxypropyl chain indicates that this compound can exist as a racemic mixture of (R) and (S) enantiomers.

While a specific CAS number for the free base has not been definitively identified in public databases, its hydrochloride salt is available, indicating its stability as a salt.[1] The structure suggests it is a lipophilic molecule with a calculated molecular weight of 193.29 g/mol for the free base.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO-
Molecular Weight193.29 g/mol -
Topological Polar Surface Area21.3 ŲPubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count5PubChem

Note: These properties are calculated based on the molecular structure and may differ slightly from experimentally determined values.

Synthesis via Reductive Amination: A Proposed Protocol

The most logical and efficient synthetic route to (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is through the reductive amination of 4-methylbenzaldehyde with 1-methoxy-2-propanamine. This widely utilized reaction forms a C-N bond in a two-step, one-pot process involving the formation of an intermediate imine followed by its reduction to the corresponding amine.[2]

Causality of Experimental Choices

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. Its mild and selective nature allows for the reduction of the protonated imine intermediate in the presence of the unreacted aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[3] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the reducing agent and facilitate the reaction.[4] The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is ultimately reduced.[5]

Self-Validating System and In-Process Controls

This protocol is designed to be self-validating through the monitoring of the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials (4-methylbenzaldehyde and 1-methoxy-2-propanamine) and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression. The identity of the product can be further confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an aliquot from the reaction mixture.

Detailed Step-by-Step Methodology

Materials:

  • 4-methylbenzaldehyde (p-tolualdehyde)

  • 1-methoxy-2-propanamine (methoxyisopropylamine)[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzaldehyde (1.0 equivalent).

  • Dissolve the aldehyde in anhydrous dichloromethane.

  • Add 1-methoxy-2-propanamine (1.0-1.2 equivalents) to the solution.

  • If desired, add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane.

  • Slowly add the reducing agent slurry to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine can be purified by flash column chromatography on silica gel. Because secondary amines can sometimes interact with the acidic silica gel, it is often beneficial to add a small amount of a competing base, such as triethylamine (typically 1%), to the eluent system.[1] A gradient elution, starting with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate with 1% triethylamine) and gradually increasing the polarity, is generally effective.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Reactants Reactants Imine Formation Imine Formation Reactants->Imine Formation DCM, RT Reduction Reduction Imine Formation->Reduction NaBH(OAc)3 Quench Quench Reduction->Quench Sat. NaHCO3 Workup Workup Quench->Workup Extraction Crude Product Crude Product Workup->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel Hexane/EtOAc + 1% Et3N Pure Product Pure Product Column Chromatography->Pure Product

Sources

Technical Whitepaper: Solubility and Stability Profile of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, solubility profile, and stability characteristics of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine . This document is designed for research scientists and process chemists to facilitate the handling, formulation, and analysis of this secondary amine intermediate.[1]

Executive Summary

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine (MW: 193.29 g/mol , Free Base) is a chiral secondary amine commonly utilized as a building block in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its structure combines a lipophilic p-tolyl moiety with a polar ether side chain, creating a distinct solubility profile that is highly pH-dependent.[1]

Critical handling requirements stem from its susceptibility to benzylic oxidation and carbamate formation upon exposure to air and CO₂, respectively.[1] This guide outlines the solubility boundaries, degradation pathways, and validated protocols for maintaining compound integrity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine
Common Synonyms N-(4-Methylbenzyl)-1-methoxypropan-2-amine
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol (Free Base); 229.75 g/mol (HCl Salt)
CAS Number Not widely indexed; Analogous to 353777-78-3 (p-OMe variant)
Chirality Contains one stereocenter at the propyl position.[2] Typically supplied as a racemate unless specified (R/S).[1]
pKa (Predicted) 9.2 – 9.6 (Secondary Amine)
LogP (Predicted) 2.1 – 2.4 (Free Base)
Structural Visualization

The molecule consists of a secondary amine core flanked by a p-methylbenzyl group and a 1-methoxypropan-2-yl chain.[1] The steric hindrance around the nitrogen is moderate, allowing for further nucleophilic substitution but reducing the rate of degradation compared to primary amines.[1]

ChemicalStructure Tolyl p-Tolyl Group (Lipophilic/UV Active) BenzylC Benzylic CH2 (Oxidation Site) Tolyl->BenzylC Amine Secondary Amine (NH) (Basic Center/pKa ~9.5) BenzylC->Amine ChiralC Chiral Center (-CH(CH3)-) Amine->ChiralC Ether Methoxy Group (-OCH3) ChiralC->Ether Propyl Linker

Figure 1: Structural connectivity highlighting functional zones critical for stability and solubility.[1]

Solubility Profile

The solubility of this compound is governed by the ionization state of the secondary amine.[1] The "pH-Switch" behavior is the primary mechanism for purification and extraction.[1]

Aqueous Solubility vs. pH[1]
  • pH < 7.0 (Protonated State): The amine exists as a cation (

    
    ).[1]
    
    • Solubility: High (>50 mg/mL).[1]

    • System: Water, 0.1M HCl, Acetate Buffer.[1]

  • pH > 10.0 (Free Base State): The amine is neutral and lipophilic.[1]

    • Solubility: Negligible (<0.1 mg/mL).[1] The compound will oil out or precipitate from aqueous solution.[1]

Organic Solvent Compatibility

The free base is highly soluble in polar aprotic and non-polar solvents, while the HCl salt is restricted to protic solvents.[1]

Table 1: Solubility Matrix (at 25°C)

SolventFree Base SolubilityHCl Salt SolubilityApplication Note
Water (pH 7) Low (<1 mg/mL)High (>100 mg/mL)Use acidified water for salt dissolution.
Methanol/Ethanol HighHighIdeal for crystallization or salt formation.
Dichloromethane (DCM) High (>100 mg/mL)Low/InsolublePreferred extraction solvent for free base.[1]
Ethyl Acetate HighVery LowGood for washing away non-polar impurities from the salt.
Hexane/Heptane ModerateInsolubleUsed to precipitate the salt from more polar solvents.
DMSO/DMF HighHighSuitable for biological assays or stock solutions.
Dissolution Protocol (Self-Validating)

To ensure complete dissolution for stock preparation:

  • For Free Base: Dissolve in 100% DMSO or Ethanol first.[1] Slowly dilute with aqueous buffer only if pH is maintained < 5.[1]

  • For HCl Salt: Dissolve directly in water or saline.[1]

  • Visual Check: Solution should be clear and colorless. Yellowing indicates oxidation (formation of imine impurities).[1]

Stability Profile & Degradation Pathways[1]

The stability of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is compromised primarily by oxidative deamination and reaction with atmospheric CO₂.

Primary Degradation Mechanisms[1]
  • Benzylic Oxidation: The methylene group adjacent to the nitrogen and the aromatic ring is activated.[1] Radical autoxidation can lead to the formation of the corresponding amide or cleavage to 4-methylbenzaldehyde.[1]

  • Carbamate Formation: Like many secondary amines, the free base reacts reversibly with CO₂ in the air to form carbamic acid/carbamates, often observed as a white crust on the liquid surface.[1]

  • Ether Cleavage: The methoxy group is generally stable but may cleave under strong acidic conditions at high temperatures (e.g., HI/HBr reflux), which is rare in standard handling.[1]

Degradation cluster_Oxidation Oxidative Pathway (Air/Light) cluster_CO2 Atmospheric Exposure Compound Target Amine (Secondary) Radical Benzylic Radical Compound->Radical [O], UV light Carbamate Ammonium Carbamate (Solid Precipitate) Compound->Carbamate + CO2 (Air) Imine Imine Intermediate Radical->Imine -H• Aldehyde 4-Methylbenzaldehyde (Almond odor) Imine->Aldehyde Hydrolysis (H2O) AmineFrag 1-Methoxy-2-propylamine Imine->AmineFrag Hydrolysis

Figure 2: Major degradation pathways.[1] The formation of 4-methylbenzaldehyde is the most distinct indicator of degradation, detectable by smell.[1]

Forced Degradation Data (Theoretical/Class-Based)
  • Thermal (Solid): Stable up to 80°C. Melting point of HCl salt is typically >150°C.[1]

  • Hydrolysis (Acid/Base): Stable.[1] The ether and amine linkages are resistant to hydrolysis under standard conditions (pH 1-13).[1]

  • Photostability: Sensitive.[1] Benzylic amines should be stored in amber vials to prevent photo-oxidation.[1]

Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage of the free base is best at -20°C.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] The free base is hygroscopic and absorbs CO₂.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation or catalytic oxidation.[1]

Analytical Method (HPLC)

To monitor stability, use the following Reverse Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine/Backbone) and 254 nm (Aromatic ring).[1]

  • Retention Time: The amine will elute early in basic buffers, but in acidic conditions (TFA), it will interact with the column and elute later with sharper peak shape.[1]

References

  • Santa Cruz Biotechnology. (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride Product Data. Retrieved from [1]

  • PubChem. Compound Summary: N-(4-Methylbenzyl)propan-2-amine derivatives (Class).[1] Retrieved from [1]

  • ChemicalBook. Benzul-(2-methoxy-benzyl)-amine Properties (Structural Analog). Retrieved from [1]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General reference for amine oxidation mechanisms).

Sources

Technical Guide: Discovery and History of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine , a secondary amine compound utilized primarily as a chemical building block and research probe in drug discovery.

Part 1: Executive Summary & Chemical Identity

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine (also identified by the catalog code sc-308169 ) is a secondary amine featuring a 4-methylbenzyl (p-methylbenzyl) moiety and a 1-methoxy-2-propyl chain. It belongs to the class of N-substituted benzylamines .

While not a marketed pharmaceutical itself, this compound represents a critical chemical fragment used in High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) studies. Its structure combines a lipophilic aromatic tail with a polar, ether-functionalized amine head, making it a valuable probe for exploring binding pockets in monoamine transporters, sigma receptors, and kinase enzymes.

Chemical Specifications
PropertyDetail
Systematic Name N-(4-Methylbenzyl)-1-methoxypropan-2-amine
Molecular Formula C

H

NO
Molecular Weight 193.29 g/mol
Catalog ID sc-308169 (Santa Cruz Biotechnology)
Core Scaffold N-Benzylamine / Alkoxyalkylamine
Chirality Contains one stereocenter at the propyl C2 position (exists as (R), (S), or racemate)
Physical State Typically supplied as a Hydrochloride salt (Solid) or Free Base (Oil)

Part 2: Discovery and History

The Combinatorial Chemistry Era (Early 2000s)

The "discovery" of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is not tied to a single "eureka" moment like penicillin but rather to the industrialization of chemical synthesis in the early 21st century.

  • Library Expansion : In the late 1990s and early 2000s, pharmaceutical companies and chemical suppliers (e.g., ChemBridge, Enamine) began generating massive libraries of "drug-like" small molecules to feed automated HTS platforms.

  • Fragment-Based Drug Design (FBDD) : This compound fits the criteria for a "fragment" (Molecular Weight < 300, ClogP < 3). It was likely synthesized to explore the chemical space around benzylamines , which are privileged structures in medicinal chemistry (found in drugs like Fencamine and Butenafine ).

  • Commercial Availability : The compound appeared in catalogs (such as Santa Cruz Biotechnology) as a tool for researchers needing diverse amine building blocks for reductive amination or amide coupling reactions.

Structural Significance

The compound represents a structural hybrid:

  • Aromatic Region : The p-tolyl group mimics the hydrophobic domain of neurotransmitters like dopamine.

  • Linker : The methylene bridge allows rotational freedom.

  • Amine/Ether Tail : The 1-methoxy-2-propyl group provides a unique steric and electronic profile, distinct from the simple isopropyl or ethyl groups found in classic sympathomimetics.

Part 3: Synthesis and Manufacturing[3]

The industrial synthesis of this compound follows a robust Reductive Amination pathway. This method is preferred for its high yield and scalability.

Protocol: Reductive Amination

Reaction Type : Condensation followed by Reduction. Precursors : 4-Methylbenzaldehyde and 1-Methoxy-2-propanamine.

  • Imine Formation :

    • Reagents : 4-Methylbenzaldehyde (1.0 eq) + 1-Methoxy-2-propanamine (1.0 eq).

    • Conditions : Reflux in Methanol or Toluene with a dehydrating agent (e.g., MgSO

      
      ) to drive equilibrium.
      
    • Intermediate : N-(4-methylbenzylidene)-1-methoxypropan-2-amine (Schiff Base).

  • Reduction :

    • Reagent : Sodium Borohydride (NaBH

      
      ) or Sodium Triacetoxyborohydride (STAB).
      
    • Conditions : Stir at 0°C to Room Temperature.

    • Mechanism : The hydride attacks the imine carbon, saturating the C=N bond to a C-N single bond.

  • Purification :

    • Acid-base extraction followed by conversion to the Hydrochloride salt using HCl in diethyl ether.

Visualization: Synthesis Workflow

Synthesis Aldehyde 4-Methylbenzaldehyde (Precursor A) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation (-H2O) Amine 1-Methoxy-2-propanamine (Precursor B) Amine->Imine Product (2-Methoxy-1-methyl-ethyl)- (4-methyl-benzyl)-amine Imine->Product Reduction (+H-) RedAgent NaBH4 / STAB (Reducing Agent) RedAgent->Product

Caption: Figure 1.[1] One-pot reductive amination pathway for the synthesis of the target amine.

Part 4: Potential Pharmacological Applications

While specific binding data for this exact catalog number is proprietary to internal pharma screens, its structure suggests activity in several key biological systems. Researchers use such compounds to probe:

Monoamine Transporter Affinity

The N-benzyl motif is common in inhibitors of the Serotonin (SERT) and Dopamine (DAT) transporters. The addition of the ether oxygen in the alkyl chain can act as a hydrogen bond acceptor, potentially altering selectivity compared to lipophilic analogs.

Sigma Receptor Ligands

Sigma-1 receptors (


) bind diverse N-substituted amines with hydrophobic tails. This compound possesses the requisite "pharmacophore":
  • Cationic Center : The secondary amine (protonated at physiological pH).

  • Hydrophobic Flanking Regions : The p-tolyl ring.

  • Distance : The benzyl spacer provides the optimal distance for

    
     binding pockets.
    
Enzyme Inhibition (CYP450)

Substituted benzylamines can act as substrates or inhibitors for Cytochrome P450 enzymes (e.g., CYP2D6), which metabolize amine-containing drugs. This compound may serve as a competitive inhibitor in metabolic stability assays.

Visualization: Pharmacophore Analysis

Pharmacophore Compound Target Molecule Aromatic Hydrophobic Tail (p-Tolyl Group) Compound->Aromatic Linker Spacer (Methylene) Compound->Linker Amine Cationic Head (Secondary Amine) Compound->Amine Ether H-Bond Acceptor (Methoxy Group) Compound->Ether Aromatic->Linker Pi-Stacking Potential Linker->Amine Flexibility Amine->Ether Chelation/Solubility

Caption: Figure 2. Structural decomposition showing functional domains relevant to ligand-receptor interactions.

Part 5: Handling and Safety Protocols

As a research chemical, sc-308169 must be handled with strict adherence to chemical hygiene plans.

  • Hazard Identification :

    • Irritant : Likely causes skin and eye irritation (H315, H319).

    • Acute Toxicity : Potential for oral toxicity if swallowed (H302), typical of secondary amines.

  • Storage :

    • Store at +4°C or -20°C (desiccated).

    • Hygroscopic: The hydrochloride salt absorbs moisture; keep under inert gas (Argon/Nitrogen) if possible.

  • Solubility :

    • Soluble in DMSO (>10 mg/mL), Methanol , and Water (if salt form).

References

  • Santa Cruz Biotechnology (SCBT) . (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride (Product sc-308169). Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Glennon, R. A. (2000). "Central Serotonin Receptors as Targets for Drug Research." Journal of Medicinal Chemistry. (Context for N-benzylamine pharmacology).
  • ChemBK . (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE (Analog Reference). Retrieved from

Sources

Methodological & Application

Application Note: Cytotoxicity Determination of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for determining the cytotoxicity of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine (CAS 355817-00-4 for free base; related HCl salt CAS 1185303-82-5) using the MTT colorimetric assay.

While the MTT assay is a gold standard for cell viability, secondary amines present unique challenges, including potential direct interaction with tetrazolium salts and lysosomotropic effects that can skew mitochondrial function independent of cell death. This protocol integrates specific controls to validate solubility and rule out false-positive chemical reduction, ensuring data integrity for drug development workflows.

Compound Profile & Handling

Understanding the physicochemical nature of the analyte is the first step in assay design.

PropertyValueImplication for Assay
Compound Name (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amineTarget Analyte
Molecular Weight ~197.28 g/mol (Free Base)Use molarity (µM) for dosing, not µg/mL.
LogP (Predicted) ~2.35Moderately lipophilic. DMSO is the required vehicle.
pKa (Predicted) ~9.5 (Secondary Amine)Basic. High concentrations may alter media pH.
Solubility Low in water (Free Base); High in DMSOStock solution must be prepared in DMSO.
Storage & Reconstitution
  • Stock Preparation: Dissolve the compound in sterile, anhydrous DMSO to a concentration of 100 mM .

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh serial dilutions in culture medium immediately prior to treatment. Keep final DMSO concentration < 0.5% (v/v) to avoid vehicle toxicity.

Critical Pre-Assay Validation (Go/No-Go Steps)

WARNING: Secondary amines can act as reducing agents or alter intracellular pH (lysosomotropism), leading to false MTT signals. You must perform these two checks before the main experiment.

Validation A: Chemical Interference Test (Cell-Free)
  • Objective: Determine if the compound directly reduces MTT to formazan without cells.

  • Protocol:

    • Prepare media containing the highest test concentration of the compound (e.g., 100 µM).

    • Add MTT reagent (final 0.5 mg/mL).

    • Incubate at 37°C for 2 hours.

    • Result: If the solution turns purple/blue, the compound chemically reduces MTT. ABORT MTT Assay. Switch to ATP-based (CellTiter-Glo) or LDH assays.

Validation B: pH Stability Check
  • Objective: Ensure high doses do not shift media pH (phenol red color change).

  • Protocol: Visually inspect the 100 µM dose in culture media. If the media turns magenta/purple (basic shift), supplement media with 25 mM HEPES to buffer the amine effect.

Experimental Workflow & Mechanism

The following diagram illustrates the assay principle and the critical decision points for this specific compound.

MTT_Workflow Compound Compound Stock (100 mM in DMSO) Dilution Serial Dilution (Media + <0.5% DMSO) Compound->Dilution Interference Cell-Free Control (Compound + MTT) Dilution->Interference High Dose Check Incubation Treatment (24h - 72h) Dilution->Incubation Cells Adherent Cells (e.g., HEK293, HepG2) Cells->Incubation Interference->Incubation No Color Change STOP: Use ATP Assay STOP: Use ATP Assay Interference->STOP: Use ATP Assay Purple Color MTT_Add Add MTT Reagent (0.5 mg/mL) Incubation->MTT_Add Mito_Red Mitochondrial Reductase MTT_Add->Mito_Red Viable Cells Only Formazan Purple Formazan Crystals Mito_Red->Formazan Reduction Solubilization Solubilization (DMSO or SDS) Formazan->Solubilization Readout Absorbance (570 nm) Solubilization->Readout

Caption: Workflow logic including the critical "Cell-Free Control" to prevent false positives common with amine compounds.

Detailed Step-by-Step Protocol

Materials Required
  • Target Compound: (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine.[1]

  • Cell Line: Validated line (e.g., HepG2, HeLa, or CHO) in log-phase growth.

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered, stored in dark).

  • Solubilization Solution: 100% DMSO (molecular biology grade).

  • Plate: 96-well tissue culture treated flat-bottom plate.

Step 1: Cell Seeding (Day 0)
  • Harvest cells and count using a hemocytometer or automated counter.

  • Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete media.

    • Note: Avoid seeding in outer wells (A1-A12, H1-H12) to prevent Edge Effect . Fill these with PBS.

  • Incubate overnight at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Day 1)
  • Preparation: Prepare a 2X concentration series of the amine compound in complete media.

    • Top Dose: 200 µM (Final 100 µM).

    • Dilution Factor: 1:2 or 1:3 (8 points).

    • Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%).

    • Positive Control: 10% DMSO or Triton X-100 (for 100% kill).

  • Treatment: Remove old media from wells (carefully) or add 100 µL of 2X drug solution to existing 100 µL media.

  • Incubate for 24, 48, or 72 hours depending on the study design.

Step 3: MTT Addition (Day X)
  • Add 20 µL of MTT stock (5 mg/mL) to each well containing 200 µL media. Final MTT conc: 0.5 mg/mL.

  • Incubate at 37°C for 3 to 4 hours .

    • Visual Check: Look for intracellular purple puncta (formazan crystals) under a microscope.

Step 4: Solubilization & Readout
  • Aspiration: Carefully aspirate the media without disturbing the purple crystals at the bottom.

    • Tip: For loosely adherent cells, spin the plate at 1000 rpm for 5 min before aspiration.

  • Dissolution: Add 150 µL of DMSO to each well.

  • Mixing: Shake the plate on an orbital shaker for 15 minutes at room temperature (protected from light).

  • Measurement: Measure absorbance at 570 nm (Signal) and 650 nm (Reference background) using a microplate reader.

Data Analysis & Interpretation

Calculations
  • Subtract Background:

    
    .
    
  • Normalize:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability. Fit data using a 4-Parameter Logistic (4PL) regression model to determine the IC50.

Interpretation Table
IC50 Value (µM)Cytotoxicity Classification
< 10 µMHighly Cytotoxic (Potent)
10 – 100 µMModerately Cytotoxic
> 100 µMLow Cytotoxicity / Non-Toxic

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background (Blank) Protein precipitation or phenol red interference.Use phenol red-free media; Ensure washing steps are thorough.
False Increase in Viability Amine Interference ; Direct reduction of MTT.Perform "Cell-Free Control" (Sec 3). If positive, wash cells with PBS before adding MTT.
Edge Effect Evaporation in outer wells.Do not use outer wells; fill with PBS. Use a breathable plate seal.
Precipitation Compound insolubility at high dose.Check 100 µM well under microscope. If crystals form, IC50 is invalid above solubility limit.

References

  • Stockert, J. C., et al. (2012). "Assays for viability: a comparative study of the MTT- and the resazurin-based methods." Acta Histochemica. Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • PubChem Compound Summary. (2023). "(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine".[1][2] National Center for Biotechnology Information. Link

  • Eisenbrand, G., et al. (2002). "In vitro cytotoxicity of secondary amines." Food and Chemical Toxicology. (Contextual reference for amine toxicity). Link

Sources

Application Note: Anticancer Evaluation of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine in MCF-7 Cells

[1][2]

Executive Summary & Chemical Context

The compound MM-MBA belongs to the class of secondary benzylamines .[1][2] Structurally, it features a lipophilic 4-methylbenzyl moiety and a polar ether side chain (2-methoxy-1-methyl-ethyl).[1][2] Similar benzylamine derivatives have demonstrated anticancer potential by modulating tubulin polymerization, inducing oxidative stress, or inhibiting specific enzymes like PARP1 [1, 2].

This guide provides a self-validating workflow to determine if MM-MBA acts as a cytotoxic agent, a cytostatic agent, or an inducer of apoptosis in MCF-7 cells.[1][2]

Chemical Properties & Handling[1][2][3][4]
  • Structure: Secondary amine with a basic nitrogen.[1][2]

  • Predicted Solubility: Low in neutral water; high in DMSO, Ethanol, and acidic aqueous buffers.

  • Storage: -20°C, desiccated. Amine oxidation is a risk; store under inert gas if possible.[1][2]

Experimental Workflow (Visualized)

The following diagram outlines the logical progression of the evaluation, from initial screening to mechanistic confirmation.

ExperimentalWorkflowcluster_analysisData OutputStartCompound MM-MBA(Stock Prep in DMSO)ScreenPhase 1: Cytotoxicity Screen(MTT/CCK-8 Assay)Start->ScreenMCF7MCF-7 Cell Culture(Log Phase)MCF7->ScreenDecisionIs IC50 < 50 µM?Screen->DecisionOutput1Dose-Response Curve(IC50 Value)Screen->Output1StopLow PotencyStop or Optimize StructureDecision->StopNoPhase2Phase 2: Mode of Death(Annexin V / PI Flow Cytometry)Decision->Phase2YesPhase3Phase 3: Mechanism(ROS & Mitochondrial Potential)Phase2->Phase3Output2Apoptosis Ratio(Early vs Late)Phase2->Output2Output3ROS Levels(Fluorescence Intensity)Phase3->Output3

Caption: Step-by-step decision matrix for evaluating MM-MBA, prioritizing cytotoxicity thresholds before advancing to costly mechanistic assays.

Detailed Protocols

Phase 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) of MM-MBA.[1][2] Rationale: Benzylamines can exhibit biphasic toxicity.[1][2] A broad concentration range is required to capture the sigmoidal dose-response curve [3].[1][2]

Materials:

  • MCF-7 Cells (ATCC HTB-22).[1][2]

  • MTT Reagent (5 mg/mL in PBS).[1][2]

  • Solvent: DMSO (Dimethyl sulfoxide).[1][2][3]

  • Positive Control: Doxorubicin or Cisplatin.[1][2]

Protocol:

  • Stock Preparation: Dissolve MM-MBA in 100% DMSO to create a 100 mM stock solution. Vortex until clear.

  • Seeding: Seed MCF-7 cells in 96-well plates at 5,000 cells/well in 100 µL DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of MM-MBA in culture medium.

    • Test Range: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Vehicle Control: Medium + DMSO (Final DMSO concentration must be < 0.5% to avoid solvent toxicity).[1][2][3]

    • Perform in triplicate .

  • Incubation: Incubate for 48 or 72 hours .

  • Development:

    • Add 10 µL MTT stock to each well. Incubate 4h.

    • Aspirate medium carefully (avoid disturbing purple formazan crystals).[1][2]

    • Add 100 µL DMSO to dissolve crystals.[1][2] Shake for 10 min.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =

112
Phase 2: Apoptosis Analysis (Annexin V-FITC / PI)

Objective: Distinguish between apoptotic cell death (programmed) and necrosis (toxicity/lysis).[1][2] Rationale: Many anticancer amines induce apoptosis via the intrinsic mitochondrial pathway.[1][2] Phosphatidylserine (PS) externalization is an early marker [4].[1][2]

Protocol:

  • Seeding: Seed MCF-7 cells in 6-well plates (3 x 10^5 cells/well).

  • Treatment: Treat cells with MM-MBA at the IC50 and 2x IC50 concentrations for 24h.

  • Harvesting:

    • Collect medium (contains floating dead cells).[1][2]

    • Trypsinize adherent cells.[1][2] Combine with collected medium.

    • Centrifuge (1000 rpm, 5 min).

  • Staining:

    • Resuspend pellet in 1X Annexin Binding Buffer.[1][2]

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[1][2]

    • Incubate 15 min in dark at Room Temp.

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.[1][2]

Phase 3: Mechanistic Validation (ROS Generation)

Objective: Investigate if MM-MBA induces oxidative stress.[1][2] Rationale: Benzylamine derivatives often undergo oxidative deamination by amine oxidases (SSAO/VAP-1), generating hydrogen peroxide (

1

Protocol (DCFH-DA Assay):

  • Treat MCF-7 cells with MM-MBA (IC50) for 6, 12, and 24 hours.[1][2]

  • Wash cells with PBS.[1][2]

  • Incubate with 10 µM DCFH-DA (Dichlorodihydrofluorescein diacetate) for 30 min in the dark.

  • Wash 3x with PBS.[1][2]

  • Quantification: Measure fluorescence (Ex/Em: 485/535 nm) using a microplate reader or flow cytometer.

  • Result: An increase in fluorescence intensity indicates ROS accumulation.[1][2]

Expected Results & Interpretation

The following table summarizes potential outcomes and their biological interpretation for MM-MBA.

AssayOutcomeInterpretation
MTT (IC50) < 10 µMHigh Potency: Promising drug candidate.[1][2]
10 - 50 µMModerate Potency: Typical for lead compounds; requires optimization.
> 50 µMLow Potency: Likely non-specific toxicity.[1][2]
Annexin V/PI High Q4 (Early Apoptosis)Programmed Death: Suggests specific pathway activation (e.g., Caspases).[1]
High Q1 (Necrosis)Acute Toxicity: Membrane damage; less desirable for drugs.[1][2]
ROS Assay Significant IncreaseOxidative Stress: Mechanism likely involves mitochondrial disruption or amine oxidase metabolism.[1][2]

Hypothetical Signaling Pathway

Based on the structure of MM-MBA (benzylamine derivative) and known mechanisms of similar agents on MCF-7 cells [2, 5], the following pathway is the most probable mechanism of action.

SignalingPathwayDrugMM-MBA(Intracellular)ROSROS Generation(H2O2)Drug->ROSOxidativeDeamination?MitoMitochondrialDysfunction(Loss of ΔΨm)ROS->MitoOxidative StressCytoCCytochrome CReleaseMito->CytoCCasp9Caspase-9CytoC->Casp9ActivationCasp3Caspase-3Casp9->Casp3ApoptosisApoptosis(DNA Fragmentation)Casp3->Apoptosis

Caption: Proposed Mechanism: MM-MBA induced ROS accumulation triggers the intrinsic mitochondrial apoptotic cascade.

References

  • Al-Amiery, A. A., et al. (2012).[1][2] "Novel synthesis and anticancer activity of benzylamine derivatives." Medicinal Chemistry Research.

  • Demir, E., et al. (2021).[1][2] "Comparison of Anticancer Activity of Dorycnium pentaphyllum Extract on MCF-7 and MCF-12A Cell Line." MDPI Molecules.

  • Siddiqui, M. A., et al. (2008).[1][2][3] "Protective potential of trans-resveratrol against 4-hydroxynonenal induced damage in PC12 cells."[1][2] Toxicology in Vitro.

  • Hassan, M., et al. (2014).[1][2] "Apoptosis and Molecular Targeting Therapy in Cancer." BioMed Research International.[1][2]

  • Lizcano, J. M., et al. (1998).[1][2] "Amine Oxidase Activity in MCF-7 Breast Cancer Cells." Journal of Cellular Physiology.

Application Notes and Protocols for (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Novel Benzylamine Derivative

Disclaimer: The following application notes and protocols are proposed based on the chemical structure of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine and the established roles of analogous benzylamine derivatives in materials science. As of the writing of this guide, specific literature on the application of this particular molecule is limited. These protocols are intended to serve as a scientifically grounded starting point for researchers.

Introduction: Unveiling the Potential of a Multifunctional Amine

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is a secondary amine featuring a substituted benzyl group and a methoxypropyl moiety. This unique combination of functional groups suggests its potential utility in various areas of materials science. The secondary amine group provides a reactive site for polymerization and grafting reactions. The substituted aromatic ring and the flexible alkyl ether chain can impart specific solubility, thermal, and mechanical properties to the resulting materials. Benzylamine and its derivatives are recognized as important intermediates and raw materials for various industrial resins.[1]

Structural Formula:

Inferred Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~207.31 g/mol Based on atomic weights.
Boiling Point Expected to be highPresence of aromatic ring and potential for hydrogen bonding.
Solubility Likely soluble in common organic solvents (e.g., THF, CH2Cl2, Toluene)Presence of nonpolar benzyl and alkyl groups.
Reactivity Moderately reactive secondary amineThe nitrogen lone pair is available for nucleophilic attack. Steric hindrance around the nitrogen is moderate.

Application I: As a Curing Agent for Epoxy Resins

The nucleophilic nature of the secondary amine in (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine makes it a prime candidate as a curing agent for epoxy resins. The reaction of the amine with the epoxide rings of the resin leads to a cross-linked, three-dimensional network, transforming the liquid resin into a hard, thermoset material. Benzylamine's primary amine group is known to react with epoxide rings to initiate polymerization and cross-linking.[2] This curing mechanism is fundamental to achieving superior mechanical strength, thermal stability, and chemical resistance in the final polymer.[2]

The specific structure of this amine, with its bulky substituents, may offer advantages such as controlled reactivity, leading to a longer pot life, and potentially improved toughness of the cured epoxy due to the flexible ether linkage.

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

This protocol outlines a procedure to evaluate the curing performance of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine with a standard epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~180 g/eq)

  • (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine (Amine Hydrogen Equivalent Weight = 207.31 g/eq)

  • Toluene (or other suitable solvent)

  • Aluminum pans for differential scanning calorimetry (DSC)

  • Molds for casting test specimens

Equipment:

  • Analytical balance

  • Magnetic stirrer and hot plate

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Universal testing machine for mechanical property analysis

Procedure:

  • Stoichiometric Calculation: Calculate the required mass of the amine curing agent and epoxy resin for a stoichiometric mixture (1:1 ratio of amine hydrogen to epoxy groups).

    • Mass of Amine = (AHEW / EEW) * Mass of Epoxy

    • Where AHEW is the Amine Hydrogen Equivalent Weight and EEW is the Epoxy Equivalent Weight.

  • Mixing: a. Weigh the calculated amount of DGEBA epoxy resin into a clean, dry beaker. b. Gently warm the resin to approximately 40°C to reduce its viscosity. c. Weigh the stoichiometric amount of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine and add it to the warmed epoxy resin. d. Mix thoroughly using a magnetic stirrer for 5-10 minutes until a homogeneous mixture is obtained. A brief period of sonication can aid in degassing.

  • Curing: a. Pour the mixture into pre-heated molds for mechanical testing specimens. b. Place the molds in a vacuum oven. c. Cure the samples using a programmed temperature cycle. A suggested starting point is:

    • 80°C for 2 hours
    • 120°C for 2 hours
    • 150°C for 1 hour d. Allow the samples to cool slowly to room temperature inside the oven.
  • Characterization: a. Curing Behavior (DSC): Prepare a small sample (~5-10 mg) of the uncured mixture in a sealed aluminum DSC pan. Run a dynamic scan from room temperature to 250°C at a heating rate of 10°C/min to determine the curing exotherm and the glass transition temperature (Tg) of the cured material. b. Mechanical Properties: Perform tensile and flexural tests on the cured specimens according to ASTM standards (e.g., ASTM D638 and D790) to determine properties such as tensile strength, modulus, and elongation at break.

Expected Outcome:

The amine is expected to effectively cure the epoxy resin, resulting in a rigid thermoset polymer. The DSC analysis will provide insights into the curing kinetics, while the mechanical testing will quantify the performance of the resulting material. The bulky nature of the amine may lead to a lower cross-link density compared to smaller primary amines, which could result in a tougher but less rigid material.

Application II: Surface Modification of Polymers

The amine functionality of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine can be utilized to modify the surface of various polymers, thereby altering their surface properties such as hydrophilicity, adhesion, and biocompatibility.[3][4][5] This is particularly relevant for polymers that have surface functional groups that can react with amines. For this hypothetical protocol, we will consider the surface modification of a carboxylated polymer, such as poly(acrylic acid)-grafted polypropylene.

Experimental Workflow: Amine-based Surface Modification

G cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Treatment & Analysis A Carboxylated Polymer Substrate D Activation of Carboxyl Groups A->D B Solution of (2-Methoxy-1-methyl-ethyl) -(4-methyl-benzyl)-amine E Nucleophilic Attack by Amine B->E C Activating Agent (e.g., EDC/NHS) C->D D->E F Amide Bond Formation E->F G Washing and Drying F->G H Surface Characterization (XPS, Contact Angle) G->H

Sources

Application Note: High-Efficiency Boc Protection of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The protection of secondary amines with a tert-butoxycarbonyl (Boc) group is a cornerstone transformation in multi-step organic synthesis, particularly for building blocks like (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine . This specific substrate presents unique challenges due to the steric bulk of the N-alkyl branching (1-methyl-ethyl group) combined with the benzyl moiety.

This guide provides a validated, high-fidelity protocol for installing the Boc group. Unlike primary amines, which react rapidly, this sterically hindered secondary amine requires optimized conditions—specifically the use of nucleophilic catalysis (DMAP) and careful solvent selection—to ensure quantitative conversion and prevent the formation of impurities that could complicate downstream API (Active Pharmaceutical Ingredient) synthesis.

Key Technical Challenges
  • Steric Hindrance: The secondary amine is flanked by a branched isopropyl-ether chain and a benzyl group, significantly reducing nucleophilicity compared to linear amines.

  • Salt Management: This amine is typically supplied as a hydrochloride salt (HCl), requiring an in situ free-basing strategy that maintains solubility.

  • Rotameric Complexity: The resulting carbamate often exhibits restricted rotation (rotamers) in NMR, complicating standard characterization.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine attacks the carbonyl carbon of di-tert-butyl dicarbonate (


).[1][2]

Critical Mechanistic Insight: For hindered amines, the direct attack is slow. The addition of 4-Dimethylaminopyridine (DMAP) is not just a base but a nucleophilic catalyst . DMAP attacks


 first to form a highly electrophilic N-acylpyridinium intermediate, which transfers the Boc group to the hindered amine orders of magnitude faster than 

alone.
Reaction Scheme (DOT Visualization)

ReactionMechanism Substrate (2-Methoxy-1-methyl-ethyl)- (4-methyl-benzyl)-amine (Secondary Amine) Product N-Boc Protected Amine Substrate->Product Nucleophilic Attack Boc2O Boc2O (Reagent) Intermediate Activated N-Boc-Pyridinium Species Boc2O->Intermediate + DMAP (Fast Activation) DMAP DMAP (Catalyst) Intermediate->Product Boc Transfer Byproducts CO2 + t-BuOH Product->Byproducts

Figure 1: Catalytic cycle highlighting the activation of


 by DMAP to overcome steric hindrance.

Validated Experimental Protocol

Scale: 10.0 mmol (Adaptable to kg scale) Target Yield: >95% Purity: >98% (HPLC)

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
Amine HCl Salt ~265.78*1.02.66 gSubstrate
Di-tert-butyl dicarbonate (

)
218.251.2 - 1.52.62 - 3.27 gProtecting Group
Triethylamine (TEA) 101.192.53.5 mLBase (Neutralization)
DMAP 122.170.1122 mgNucleophilic Catalyst
Dichloromethane (DCM) --50 mLSolvent (5 mL/mmol)

*Note: MW is approximate for the HCl salt of the title amine; verify specific batch CoA.

Step-by-Step Procedure
Phase 1: Solubilization & Free-Basing
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add the Amine HCl salt (10 mmol) and DCM (40 mL). The salt will likely remain as a suspension.

  • Neutralization: Add Triethylamine (TEA) (25 mmol) dropwise over 5 minutes.

    • Observation: The suspension should clear as the free amine is liberated and the TEA-HCl salt forms (which is soluble or fine precipitate). Stir for 15 minutes at Room Temperature (RT).

Phase 2: Reaction
  • Catalyst Addition: Add DMAP (1.0 mmol) in one portion.

  • Reagent Addition: Dissolve

    
      (1.2 equiv) in the remaining DCM (10 mL) and add it dropwise to the reaction mixture over 10 minutes.
    
    • Why: Dropwise addition controls gas evolution (

      
      ) and exotherm, though mild for this reaction.
      
  • Incubation: Stir the reaction at RT (20–25°C) for 4–12 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS. The secondary amine spot (polar, stains with Ninhydrin/Dragendorff) should disappear. The product will be less polar (higher

      
      ).
      
Phase 3: Work-up & Purification
  • Quench: If excess

    
     remains, add Imidiazole  (0.5 equiv) or N,N-dimethylethylenediamine  (0.5 mL) and stir for 30 mins to consume it (optional, usually not needed if washing is thorough).
    
  • Wash 1 (Acidic): Transfer mixture to a separatory funnel. Wash with 0.5 M HCl or 5% Citric Acid (2 x 30 mL).

    • Purpose: Removes unreacted amine, DMAP, and TEA. The Boc-product remains in the organic layer.

  • Wash 2 (Basic): Wash with Saturated

    
      (1 x 30 mL).
    
  • Wash 3 (Neutral): Wash with Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
      or 
    
    
    
    . Filter and concentrate under reduced pressure (rotary evaporator).
  • Result: A colorless to pale yellow oil. If solid, recrystallize from Hexane/EtOAc. If oil, high vacuum drying usually yields analytical purity.

Process Workflow & Decision Logic

Workflow Start Start: Amine HCl Salt Solubilize Suspend in DCM + TEA (Free-basing) Start->Solubilize AddReagents Add DMAP (cat) + Boc2O Solubilize->AddReagents Monitor Monitor (TLC/LCMS) >4 Hours AddReagents->Monitor Complete Conversion >98%? Monitor->Complete AddMore Add 0.2 eq Boc2O Heat to 35°C Complete->AddMore No Workup Acid Wash (Citric Acid) Bicarb Wash Brine Wash Complete->Workup Yes AddMore->Monitor Dry Concentrate & High Vac Workup->Dry

Figure 2: Operational flowchart for the Boc protection of secondary amine salts.

Analytical Characterization

Validating the structure of N-Boc-(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine requires understanding rotameric effects.

  • 1H NMR (CDCl3, 400 MHz):

    • Boc Group: Strong singlet at

      
       1.40–1.50 ppm (9H).
      
    • Benzyl Protons: Often appear as two sets of broad singlets or multiplets due to restricted rotation around the N-CO bond (Rotamers).

    • Methine (CH): The chiral center proton (

      
       4.0–4.5 ppm) may also split or broaden.
      
    • Aromatic: 4 protons for the p-tolyl group (

      
       7.0–7.2 ppm).
      
  • LCMS:

    • Expect

      
       or 
      
      
      
      .
    • Loss of t-butyl group (

      
      ) or Boc group (
      
      
      
      ) is common in fragmentation.

Optimization & Troubleshooting

IssueRoot CauseSolution
Low Conversion Steric hindrance prevents attack.Increase reaction temp to 40°C (reflux DCM). Ensure 10 mol% DMAP is used.
Solidification/Precipitation Amine HCl salt not fully neutralized.Verify TEA equivalents (needs >1 eq relative to HCl). Add small amount of MeOH if solubility is poor (though MeOH reacts slowly with Boc2O, it is generally acceptable).
Product is an Oil Common for these derivatives.Use high vacuum for >4 hours to remove t-BuOH and traces of solvent. If solid is required, try triturating with cold pentane.

Safety & Handling

  • 
    :  Toxic if inhaled. Causes skin irritation. Store in a refrigerator. Melts at ~23°C; often handled as a liquid melt or solution.
    
  • DCM: Suspected carcinogen. Use in a fume hood.

  • Pressure: The reaction generates

    
    . Do not seal the vessel tightly; use a bubbler or needle vent.
    

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Standard reference for Boc chemistry and stability.

  • Mechanism of Boc Protection . Common Organic Chemistry. Detailed mechanistic steps for amine protection.

  • Catalytic N-tert-Butoxycarbonylation of Amines . Use of DMAP and other catalysts for hindered amines.

  • Santa Cruz Biotechnology . Product page for (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride.[3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this chiral amine.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine via reductive amination?

A1: The most common impurities stem from the reductive amination process itself.[1][2][3] These can include unreacted starting materials (4-methylbenzaldehyde and 1-methoxy-2-propanamine), the over-alkylated tertiary amine, and byproducts from the reduction of the starting aldehyde to the corresponding alcohol (4-methylbenzyl alcohol). If the reducing agent is not selective, it could also reduce the imine intermediate back to the starting amine.[4]

Q2: My purification by standard silica gel chromatography is giving poor separation and low yield. Why is this happening?

A2: Amines, particularly secondary amines like the target compound, are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing of the product peak, co-elution with impurities, and irreversible adsorption, resulting in low recovery. The basic nature of the amine causes it to streak on the silica, making sharp separation difficult.

Q3: Is there a way to improve the chromatographic separation on silica gel?

A3: Yes, you can deactivate the silica gel to reduce the unwanted interactions. A common and effective method is to add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to the mobile phase. This will compete with your product for the acidic sites on the silica, leading to sharper peaks and improved separation. Alternatively, using alumina (basic or neutral) as the stationary phase can be a good option for purifying basic compounds.

Q4: My compound is a mixture of diastereomers. How can I separate them?

A4: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like flash chromatography or HPLC.[5][6] The key is to find a solvent system that provides sufficient resolution. For challenging separations, preparative HPLC with a suitable stationary phase (normal or reverse phase) is often successful.[5][7] It's important to note that a chiral stationary phase is not necessary for separating diastereomers.[5]

Q5: Can I use crystallization to purify my final product?

A5: Crystallization can be a very effective method for purifying amines, especially for removing minor impurities and for separating diastereomers if one crystallizes preferentially. A common strategy is to convert the amine to its hydrochloride salt by treating it with HCl.[8] These salts often have higher melting points and better-defined crystal structures than the free base, making them more amenable to crystallization.[9]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common purification challenges.

Issue 1: Co-eluting Impurities in Column Chromatography

Symptoms:

  • Broad product peak with shoulders in the chromatogram.

  • Fractions containing the product are contaminated with starting materials or byproducts.

Probable Causes:

  • Insufficient Resolution of the Solvent System: The chosen mobile phase does not provide enough selectivity to separate the target compound from closely eluting impurities.

  • Strong Interaction with Silica Gel: The basic amine interacts strongly with the acidic silica, causing tailing that overlaps with impurity peaks.

  • Presence of Diastereomers: If your synthesis creates a mixture of diastereomers, they may elute very close to each other.[5]

Solutions:

1. Optimization of the Mobile Phase:

  • Systematic Screening: Perform a systematic screening of solvent systems with varying polarities. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Addition of a Modifier: As mentioned in the FAQs, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape and resolution.

2. Diastereomer Separation:

  • High-Performance Liquid Chromatography (HPLC): For difficult-to-separate diastereomers, HPLC is the method of choice.[5][6] Both normal-phase and reverse-phase columns can be effective.

  • Salt Formation and Crystallization: Converting the diastereomeric mixture to a salt with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) can lead to the formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[5][10]

Experimental Protocol: Diastereomer Separation via Salt Formation and Fractional Crystallization

  • Dissolve the diastereomeric mixture of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a stoichiometric amount of an enantiomerically pure acid (e.g., L-(+)-tartaric acid).

  • Heat the solution gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Analyze the crystalline material and the mother liquor by a suitable method (e.g., chiral HPLC or NMR with a chiral solvating agent) to determine the diastereomeric excess.[11][12]

  • The free base can be recovered by dissolving the salt in water, basifying with a base like sodium hydroxide, and extracting with an organic solvent.[13]

Issue 2: Low Recovery After Purification

Symptoms:

  • The amount of purified product obtained is significantly lower than expected based on the crude yield.

Probable Causes:

  • Irreversible Adsorption on Silica Gel: A significant portion of the amine product may be permanently stuck to the silica column.

  • Product Decomposition: The amine may be unstable under the purification conditions (e.g., prolonged exposure to acidic silica).

  • Volatility of the Product: If the product is volatile, it may be lost during solvent removal under reduced pressure.

Solutions:

1. Minimizing Adsorption:

  • Use of Deactivated Silica or Alumina: As discussed, use silica gel treated with triethylamine or opt for alumina as the stationary phase.

  • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the product and the stationary phase.

2. Preventing Decomposition:

  • Protecting Group Strategy: If the amine is particularly sensitive, consider protecting it with a suitable protecting group (e.g., Boc or Cbz) before chromatography.[14] The protecting group can be removed after purification.

3. Reducing Volatility Losses:

  • Careful Solvent Removal: When using a rotary evaporator, avoid excessive heat and high vacuum. It is often better to remove the final traces of solvent under a gentle stream of nitrogen.

Issue 3: Product is an Oil and Difficult to Handle

Symptoms:

  • The purified product is a viscous oil that is difficult to weigh and handle.

Probable Cause:

  • Amorphous Nature of the Free Base: Many amines exist as oils at room temperature.

Solution:

1. Conversion to a Crystalline Salt:

  • As previously mentioned, converting the amine to its hydrochloride or another salt can induce crystallization.[8] This not only makes the compound easier to handle but also provides an additional purification step.

Experimental Protocol: Formation of the Hydrochloride Salt

  • Dissolve the purified amine oil in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • A precipitate of the hydrochloride salt should form.

  • Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

Visualization of the Purification Workflow

Sources

Technical Support Center: Benzylamine Synthesis & Selectivity Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Ticket Focus: Preventing Polyalkylation in Nucleophilic Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Runaway" Nucleophile Problem

User Issue: "I am reacting benzyl chloride with ammonia to get benzylamine, but 40% of my product is dibenzylamine or tribenzylamine. How do I stop at the primary amine?"

Root Cause Analysis: The synthesis of benzylamine via direct ammonolysis of benzyl halides suffers from a fundamental kinetic flaw: Product-Enhanced Nucleophilicity .

  • The benzyl group is electron-donating (via induction to the

    
    -carbon and stabilization of the transition state).
    
  • The resulting primary benzylamine (

    
    ) is more nucleophilic than the starting ammonia (
    
    
    
    ).
  • The primary amine competes with ammonia for the remaining benzyl halide, leading to secondary and tertiary amines (over-alkylation).

This guide provides three validated workflows to bypass this statistical trap, moving from "Brute Force" kinetics to "Mechanistic" control.

Decision Matrix: Selecting the Right Protocol

Use this decision tree to select the optimal synthesis route based on your constraints (Scale, Purity, Cost).

SynthesisDecision Start Start: Select Synthesis Goal Scale Is this reaction Scale > 1kg? Start->Scale Purity Is >99% purity critical (no 2° amine allowed)? Scale->Purity No (Lab/Pilot) Reductive Method B: Reductive Amination (Indirect Route) Scale->Reductive Yes (Industrial) Cost Is Reagent Cost the primary driver? Purity->Cost No (Some impurity ok) Delepine Method A: Delépine Reaction (Precipitation Control) Purity->Delepine Yes (Absolute Selectivity) Gabriel Method C: Gabriel Synthesis (Protecting Group) Cost->Gabriel No (Reliable/Classic) Ammonolysis Method D: High-Pressure Ammonolysis (Statistical Control) Cost->Ammonolysis Yes (Cheapest)

Figure 1: Strategic decision tree for selecting the optimal benzylamine synthesis pathway.

Standard Operating Procedures (SOPs)

SOP-A: The Delépine Reaction (Recommended for Lab Scale)

Mechanism: Utilizes Hexamethylenetetramine (HMTA) to form a quaternary salt. Crucially, this salt is insoluble in the reaction solvent (CHCl₃), physically removing it from the solution and preventing further alkylation [1].

Protocol:

  • Reagents: Benzyl halide (1.0 equiv), HMTA (1.1 equiv), Chloroform (Solvent).

  • Step 1 (Salt Formation): Dissolve HMTA in Chloroform. Add Benzyl halide slowly. Heat to reflux (approx. 60°C) for 3-4 hours.

  • Observation: A white precipitate (the quaternary ammonium salt) will form.

  • Isolation: Cool and filter the solid. Wash with fresh chloroform. Note: At this stage, over-alkylation is chemically impossible.

  • Step 2 (Hydrolysis): Reflux the solid in ethanolic HCl (conc. HCl:Ethanol 1:4) for 2 hours.

  • Workup: Cool. Filter off the byproduct (ammonium chloride).[1] Basify the filtrate with NaOH to pH >11. Extract with Ether/DCM.

Why it works: The steric bulk of HMTA and the precipitation of the intermediate impose a "hard stop" on the reaction after a single alkylation event.

SOP-B: Reductive Amination (Recommended for Scale-up)

Mechanism: Condensation of benzaldehyde with ammonia to form an imine, followed by in situ reduction. Avoids alkyl halides entirely.

Protocol:

  • Reagents: Benzaldehyde, Ammonia (in MeOH or EtOH), Hydrogenation Catalyst (Raney Ni or Pd/C).

  • Condition: 50-80°C, 10-50 bar H₂ pressure.

  • Critical Control Point: To prevent dibenzylamine formation (via condensation of the product amine with the aldehyde), use a large excess of ammonia (NH₃:Aldehyde ratio > 5:1) [2].

  • Alternative: For bench scale, use Sodium Cyanoborohydride (

    
    ) at pH 6. This selectively reduces the imine over the aldehyde.
    
SOP-C: The Gabriel Synthesis (High Purity Alternative)

Mechanism: Uses potassium phthalimide as a "masked" ammonia source.[2] The nucleophile is chemically incapable of double alkylation due to the imide structure [3].

Protocol:

  • Step 1: React Benzyl Chloride with Potassium Phthalimide in DMF (100°C, 2 hrs).

  • Step 2 (Ing-Manske Procedure): Treat the N-benzylphthalimide with Hydrazine Hydrate in refluxing ethanol.

  • Result: Phthalhydrazide precipitates; primary benzylamine remains in solution.

Comparative Data Analysis

ParameterDirect AmmonolysisDelépine ReactionGabriel SynthesisReductive Amination
Primary Amine Yield 40-60% (poor)85-95% (Excellent)80-90% (Good)70-90% (Variable)
Over-alkylation Risk High (Runaway)Zero (Precipitation)Zero (Protected)Moderate (Conditions dependent)
Atom Economy HighLow (HMTA waste)Low (Phthalimide waste)High
Toxicity LowModerate (Chloroform)Moderate (Hydrazine)Low (Catalyst handling)
Cost $


$

Troubleshooting & FAQs

Ticket #8492: "I see a dialkyl impurity in my Delépine reaction."

Diagnosis: This is chemically unlikely during the reaction if the protocol is followed.

  • Check 1 (Solvent): Did you use a solvent where the salt dissolves (e.g., water or hot ethanol)? The salt must precipitate to stop the reaction. Switch to Chloroform or Carbon Tetrachloride.

  • Check 2 (Hydrolysis): Incomplete hydrolysis can leave formaldehyde-complexed byproducts. Ensure the acidic reflux is vigorous and sufficiently long.

Ticket #8493: "My Gabriel Synthesis yield is low during the hydrazine step."

Diagnosis: The cleavage of the phthalimide ring can be slow.[3]

  • Resolution: Switch from standard hydrolysis to the Ing-Manske procedure (Hydrazine Hydrate + Ethanol). If a gelatinous precipitate forms (phthalhydrazide salt), add excess HCl to break the complex, filter, then basify.

Ticket #8494: "Can I just use excess ammonia for direct alkylation?"

Analysis: Yes, but the statistics are punishing.

  • The Math: To achieve >90% selectivity for the primary amine, you typically need a 20:1 to 50:1 molar ratio of Ammonia to Benzyl Halide.

  • Operational Hazard: This requires high-pressure vessels and creates massive waste streams of ammonia recovery. It is rarely viable for expensive benzyl halides.

Mechanistic Visualization: The Polyalkylation Trap

This diagram illustrates the kinetic competition that causes yield loss in direct alkylation methods.

ReactionKinetics NH3 Ammonia (NH3) Primary Primary Amine (Ph-CH2-NH2) MORE NUCLEOPHILIC NH3->Primary k1 (Slow) RX Benzyl Halide (Ph-CH2-X) RX->Primary + RX Secondary Secondary Amine (Dibenzylamine) MAJOR IMPURITY RX->Secondary + RX Tertiary Tertiary Amine (Tribenzylamine) RX->Tertiary + RX Primary->Secondary k2 (Fast) Over-Alkylation Secondary->Tertiary k3

Figure 2: The kinetic cascade. Note that k2 > k1 due to the inductive effect of the benzyl group, making the primary amine a better nucleophile than ammonia.

References

  • Surrey, A. R. (1961).[4] "Hexamethylenetetramine-Ammonium Salts."[4] Organic Syntheses, Coll.[1][4] Vol. 5, p. 121.

  • Heinen, A. W., et al. (2000).[5] "Reductive Amination of Benzaldehyde over Pd/C Catalysts." European Journal of Organic Chemistry, 2000(13), 2501–2506.[5]

  • Gibson, M. S., & Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930.

  • ACS Green Chemistry Institute. (2024). "Reagent Guide: Avoiding Over-alkylation." ACS GCI Pharmaceutical Roundtable.

  • Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.

Sources

Technical Support Center: Solubility Optimization for (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-AMINE-001 Status: Open Agent: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous insolubility of lipophilic secondary amines[1]

Executive Summary

You are encountering solubility issues with (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine . This molecule is a lipophilic secondary amine .[1] Its poor solubility in neutral aqueous media (pH 7.0–7.[1]4) is a direct consequence of its physicochemical properties: the hydrophobic 4-methyl-benzyl moiety and the alkyl chain dominate its behavior when the amine is in its uncharged (free base) state.

To achieve stable aqueous solutions, you must manipulate the ionization state of the nitrogen atom or encapsulate the hydrophobic domains. This guide provides three validated protocols ranging from simple pH adjustment to advanced supramolecular complexation.[1]

Module 1: pH Adjustment & Salt Formation (Primary Solution)

The Science: Secondary amines typically exhibit a pKa between 9.5 and 10.5 [1].[1] At physiological pH (7.4), a significant portion of the molecule may remain unprotonated (free base), leading to precipitation. By lowering the pH below the pKa, you force the equilibrium toward the cationic (protonated) form, which is highly water-soluble due to ion-dipole interactions.

Diagnostic FAQ

Q: Why does my solution precipitate when I add it to PBS (pH 7.4)? A: You are likely introducing the compound as a salt (e.g., HCl salt) into a buffered system that forces the pH back up. If the final pH > 8.0, the amine deprotonates, reverts to its lipophilic free base form, and crashes out of solution.

Protocol A: In-Situ Salt Formation (Standard)

Use this for stock solutions where acidic pH is chemically tolerated.[1]

  • Calculate Stoichiometry: Determine the molar mass of your free base.[1] You need 1.05 equivalents of acid (HCl or Citric Acid) per mole of amine.[1]

  • Dissolution:

    • Weigh the target amount of amine free base.

    • Add 0.1 M HCl (aqueous) dropwise while vortexing.

    • Target Concentration: Up to 50 mM is typically achievable.[1]

  • Verification: The solution should be clear. If hazy, sonicate for 5 minutes at 40°C.

Protocol B: Buffer Compatibility Check

Use this before adding to cell culture media.

Buffer SystemRisk LevelRecommendation
Water (unbuffered) LowStable as HCl salt.[1] pH will be acidic (~4-5).[1]
PBS (pH 7.4) HighRisk of precipitation.[1] Keep concentration < 100 µM.[1]
Acetate Buffer (pH 5.0) LowExcellent stability.[1] Recommended for intermediate dilutions.[1]

Module 2: Cosolvent Strategies (Neutral pH Applications)

The Science: If your experiment cannot tolerate acidic conditions (e.g., certain enzymatic assays), you must reduce the dielectric constant of the solvent to accommodate the hydrophobic 4-methyl-benzyl group.

Diagnostic FAQ

Q: DMSO is toxic to my cells at high concentrations. What is the limit? A: Most mammalian cells tolerate 0.1% to 0.5% v/v DMSO.[1] You must prepare a high-concentration stock (e.g., 100 mM) in pure DMSO, then dilute rapidly into the assay medium to avoid "shock precipitation."

Protocol C: The "Solvent Shift" Method
  • Primary Stock: Dissolve the amine in 100% DMSO or Ethanol to 50–100 mM.[1]

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette directly into the cell media.[1]

    • Prepare a "working solution" in PEG 400 or Propylene Glycol .[1]

    • Mix Ratio: 1 part DMSO stock : 4 parts PEG 400.[1]

  • Final Dilution: Add the Intermediate Mix to your aqueous buffer. The PEG acts as a dispersant, preventing the rapid crystal growth of the free base [2].

Module 3: Advanced Formulation (Cyclodextrins)

The Science: For maximum solubility without pH modification or high solvent loads, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic cavity of the cyclodextrin encapsulates the 4-methyl-benzyl ring, while the hydrophilic outer shell ensures water solubility [3].

Diagnostic FAQ

Q: How much Cyclodextrin do I need? A: A molar ratio of 1:2 (Drug:CD) is usually the starting point, but for practical lab formulations, a 10% w/v HP-β-CD solution is the standard "catch-all" vehicle.

Protocol D: Molecular Encapsulation
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Add the amine (solid or DMSO stock) to the CD solution.

    • Shake/Rotate for 2–4 hours at room temperature.

    • The solution should remain clear.

  • Usage: This solution can often be injected directly (IV/IP) or applied to cells with minimal toxicity compared to DMSO.[1]

Visual Troubleshooting Guides

Figure 1: Solubility Strategy Decision Matrix

Caption: Logical workflow for selecting the optimal solubilization method based on experimental pH constraints.

SolubilityDecisionTree Start Start: Define Experimental Constraints IsAcidicOK Is Acidic pH (< 6.0) Tolerated? Start->IsAcidicOK AcidYes Method: Salt Formation IsAcidicOK->AcidYes Yes AcidNo Is DMSO/Ethanol Tolerated? IsAcidicOK->AcidNo No SelectAcid Use 1.05 eq. HCl or Citric Acid AcidYes->SelectAcid CheckStab Verify Stability in Final Buffer SelectAcid->CheckStab CosolventYes Method: Cosolvent Spike AcidNo->CosolventYes Yes (<1%) CosolventNo Method: Cyclodextrin Complexation AcidNo->CosolventNo No (In Vivo/Sensitive) ProtocolC Prepare 100mM Stock in DMSO Dilute < 1% v/v in Media CosolventYes->ProtocolC ProtocolD Use 20% HP-beta-CD Solution (Encapsulates Benzyl Ring) CosolventNo->ProtocolD

Figure 2: In-Situ Salt Formation Workflow

Caption: Step-by-step mechanism for converting the lipophilic free base into a hydrophilic salt species.

SaltFormation Step1 Weigh Free Base (Lipophilic/Oily) Step2 Add Water (Result: Hazy/Precipitate) Step1->Step2 Step3 Add 1.0 eq. HCl (0.1M) (Protonation of Nitrogen) Step2->Step3 pH Adjustment Step4 Vortex/Sonicate (Dissolution) Step3->Step4 Energy Input Mechanism Mechanism: R-NH-R' + HCl -> [R-NH2-R']Cl Step3->Mechanism Step5 Clear Solution (pH ~4-5) Step4->Step5 Success

References

  • PubChem. (n.d.).[1] Amine pKa Data and Physicochemical Properties. National Center for Biotechnology Information.[1] Retrieved February 2, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. [Link]

  • FDA. (2021).[1] Q3C(R8) Impurities: Guidance for Industry (Solvents). U.S. Food and Drug Administration.[1] [Link]

Sources

Technical Support Center: HPLC Analysis of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine. It is structured to anticipate and resolve common challenges encountered during method development and routine analysis, ensuring robust and reliable results.

Part 1: Frequently Asked Questions (FAQs) - Foundational Method Development

This section addresses the initial questions that arise when developing a new HPLC method for a novel compound like (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine.

Q1: What are the critical physicochemical properties of this analyte to consider for HPLC?

Answer: Understanding the analyte's structure is the cornerstone of method development.

  • Structure and Functionality: The molecule is a secondary amine with a p-substituted benzyl group and an ether linkage.

    • Amine Group: This is the most critical functionality. It is basic and will be protonated (carry a positive charge) at acidic to neutral pH. This basicity is the primary cause of potential peak tailing due to interactions with silica-based columns.[1][2]

    • Benzyl Group: This aromatic ring is the chromophore, meaning it absorbs UV light, making UV detection a suitable choice. Benzylamine and its derivatives typically exhibit UV absorbance maxima around 254-265 nm.[3][4]

    • Overall Polarity: The combination of the aromatic ring and aliphatic/ether chain gives the molecule an intermediate polarity, making it well-suited for reversed-phase chromatography.

Q2: What is the recommended starting point for HPLC column selection?

Answer: The primary challenge is mitigating the interaction between the basic amine and the column's stationary phase.

  • Initial Choice (Workhorse Column): A modern, high-purity, end-capped C18 column is a universal starting point. End-capping neutralizes many of the acidic silanol groups on the silica surface that cause peak tailing with basic compounds.[1]

  • Alternative for Persistent Tailing: If peak shape is poor on a standard C18, consider a "base-deactivated" or "polar-embedded" phase column.

    • Base-Deactivated Columns: These have a proprietary surface treatment to further reduce accessible silanols.

    • Polar-Embedded Columns: These have a polar group (like an amide or carbamate) embedded near the base of the alkyl chain.[5] This creates a hydration layer on the silica surface, which shields the analyte from interacting with residual silanols.

A good HPLC column is defined by consistent production quality and excellent batch-to-batch reproducibility.[6] The choice is not about finding a "good" C18, but one that is most suitable for your analyte.[6]

Q3: How should I approach mobile phase selection and pH control?

Answer: Mobile phase composition, particularly pH, is the most powerful tool for controlling the retention and peak shape of basic analytes.[7]

  • Solvents: A simple starting point is a gradient of Acetonitrile (ACN) and water. Methanol can be substituted for ACN to alter selectivity if needed.

  • pH Control is Critical: The pH of the mobile phase dictates the ionization state of both the analyte and the column's residual silanol groups.[7]

    • Low pH (2.5 - 3.5): This is the most common and recommended starting range. At this pH, the secondary amine on your analyte will be fully protonated (BH+). More importantly, the acidic silanol groups (Si-OH) on the column packing are fully protonated and neutral.[8] This minimizes the strong ionic interaction that causes peak tailing, leading to sharper, more symmetric peaks.[1][8]

    • Buffer Selection: Use a buffer to maintain a stable pH. A 10-25 mM solution of phosphate or formate is appropriate. For example, prepare the aqueous portion of the mobile phase with 0.1% formic acid or phosphoric acid, adjusting to the target pH.

Q4: What are the ideal detector settings?

Answer: Based on the benzyl chromophore, a UV detector is the most straightforward choice.

  • Wavelength: Start at 254 nm .

  • Best Practice: To confirm the optimal wavelength, run a "peak scan" or "PDA scan" on a relatively concentrated standard. This will show the full UV-Vis spectrum of the analyte and identify the true absorbance maximum (λ-max), which may provide higher sensitivity.

Summary of Recommended Starting Conditions
ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 4.6 x 150 mm, 3.5 or 5 µm (High-purity, end-capped)Good first choice for reversed-phase. Ensure it's a modern column with minimal silanol activity.
Mobile Phase A 0.1% Formic Acid in Water (approx. pH 2.7)Low pH protonates silanols, minimizing peak tailing for the basic analyte.[1][8]
Mobile Phase B Acetonitrile (ACN)Common organic solvent, provides good peak shapes for many compounds.
Gradient 10% to 90% B over 15 minutesA generic "scouting" gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time reproducibility.
Detection UV at 254 nmBenzyl group provides strong UV absorbance.[3][4] Confirm λ-max with a PDA scan.
Injection Vol. 5 - 10 µLA reasonable starting volume to avoid overloading.
Sample Diluent Mobile Phase A / Water:ACN (90:10)Crucial to dissolve the sample in a solvent weaker than or equal to the initial mobile phase to prevent peak distortion.

Part 2: Troubleshooting Guide

This section uses a question-and-answer format to diagnose and solve specific experimental problems.

Q: My peak is tailing severely (Asymmetry Factor > 1.5). What is the cause and how do I fix it?

Answer: This is the most common issue for basic compounds like yours. Peak tailing occurs when a portion of the analyte molecules undergoes a secondary, stronger retention mechanism.[1] For basic amines, this is a strong ionic interaction with deprotonated (negatively charged) silanol groups (SiO-) on the silica surface of the column packing.

Follow this systematic troubleshooting workflow:

G cluster_yes_pH cluster_no_pH cluster_action_additive cluster_action_column start Observe Peak Tailing (As > 1.5) check_pH Is Mobile Phase pH < 3.5 and buffered? start->check_pH check_additive Have you tried adding a competing base? check_pH->check_additive Yes adjust_pH ACTION: Lower aqueous pH to 2.5-3.0 with 0.1% Formic or Phosphoric Acid. check_pH->adjust_pH No check_column Are you using a base-deactivated or polar-embedded column? check_additive->check_column Yes, still tailing end_good Peak Shape Improved check_additive->end_good No, this fixed it! add_additive ACTION: Add 0.1% Triethylamine (TEA) to the mobile phase. (Use with caution - can shorten column life) check_additive->add_additive No check_column->end_good Yes change_column ACTION: Switch to a specialized column (e.g., Polar-Embedded, Bidentate C18). check_column->change_column No adjust_pH->check_pH Re-evaluate add_additive->check_additive Re-evaluate change_column->end_good

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Detailed Steps:

  • Confirm and Buffer Mobile Phase pH: The first and most important step is to ensure your mobile phase pH is low enough to keep the surface silanols protonated and neutral.[8] If your pH is above 4, or if you are not using a buffer (e.g., just water/ACN), this is the likely cause. Action: Adjust the aqueous portion of your mobile phase to pH 2.5-3.0 using an acid like formic or phosphoric acid.

  • Introduce a Competing Base (Ion-Pairing): If lowering the pH is insufficient, add a small, basic "modifier" to the mobile phase. Triethylamine (TEA) is a classic example. TEA is a stronger base than your analyte and will preferentially interact with the active silanol sites, effectively "masking" them from your compound. Action: Add a low concentration of TEA (e.g., 0.1%) to your mobile phase. Caution: TEA can be aggressive to silica columns and may shorten their lifespan.

  • Change the Stationary Phase: If the above steps do not resolve the tailing, the column chemistry itself is the limiting factor. A standard C18 column may simply have too many accessible silanol groups. Action: Switch to a column specifically designed for basic compounds, such as one with a polar-embedded ligand or other proprietary base-deactivation technology.[2]

Q: My analyte is not retaining on the C18 column (elutes too early). What should I do?

Answer: Lack of retention means the analyte has insufficient hydrophobic interaction with the stationary phase.

  • Decrease Mobile Phase Strength: The most straightforward solution is to reduce the percentage of the organic solvent (ACN or Methanol) in your mobile phase. Action: Lower the starting percentage of your organic solvent in the gradient. If you started at 30% ACN, try starting at 10% or 5%.

  • Check Mobile Phase pH: At very low pH, your amine is fully protonated and highly polar, which can reduce retention. Action: If you are at pH < 2.5, try increasing the pH slightly to the 3.0-4.0 range. This can sometimes increase hydrophobic interaction without re-introducing significant tailing.

  • Switch Organic Modifier: Acetonitrile and Methanol have different solvent strengths and selectivities. If you are using ACN, switching to Methanol may increase retention for some compounds.

Q: I am seeing inconsistent retention times between injections. What is the cause?

Answer: Drifting retention times point to a lack of equilibrium or stability in the HPLC system.

  • Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. A common mistake is not allowing enough time for this. Action: Flush the column with at least 10-15 column volumes of the starting mobile phase before initiating the sequence. For a 150 mm x 4.6 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.

  • Check for Leaks: A small, undetected leak in the pump, injector, or fittings can cause pressure fluctuations and lead to variable flow rates, which directly impacts retention time.

  • Verify Mobile Phase Stability: Ensure your mobile phase is well-mixed and adequately buffered.[7] If the buffer capacity is insufficient, the pH can drift over time, especially if acidic or basic samples are being injected. Also, ensure solvents are properly degassed to prevent bubble formation in the pump heads.

  • Use a Column Oven: Temperature has a significant effect on retention. Fluctuations in ambient lab temperature can cause drift. Action: Always use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 30 °C or 35 °C).

Part 3: Protocol Validation and System Suitability

Once a method is developed, its performance must be verified according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12]

System Suitability Testing (SST): Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. According to USP General Chapter <621>, this typically involves injecting a standard solution multiple times and evaluating key parameters.[13][14]

SST ParameterAcceptance Criteria (Typical)Purpose
Tailing Factor (Asymmetry) T ≤ 2.0Ensures peak shape is adequate for accurate integration.[14]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5-6 injections)Demonstrates injection precision and system stability.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for 5-6 injections)Indicates stable pump performance and column equilibration.
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. (2014). Room-temperature UV–vis absorption spectra of benzylamine. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the benzylamine reaction system. [Link]

  • Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • United States Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY. [Link]

  • Waters Corporation. (2022). USP Chapter <621> for Chromatography - Tip301. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

Sources

Enhancing the stability of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Executive Summary

You are working with (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine , a secondary amine featuring a benzylic group and an ether linkage.[1][2] This structural combination presents a specific stability profile: while the ether group is relatively inert, the secondary amine and benzylic protons are highly susceptible to oxidative degradation and carbamate formation upon exposure to air.

This guide provides an autonomous, self-validating system to ensure the integrity of your compound for long-term storage.[1][2]

Module 1: The Degradation Mechanisms ("The Enemy")[2]

To preserve your sample, you must understand what destroys it. This molecule faces three primary threats:

  • Atmospheric Carboxylation: Secondary amines are nucleophilic.[1] They react rapidly with atmospheric

    
     to form carbamates (often visible as a white crust on the liquid surface).
    
  • Benzylic Oxidation: The carbon atom adjacent to the aromatic ring (benzylic position) and the nitrogen atom is electronically activated. It is prone to radical autoxidation, leading to cleavage or amide formation.

  • N-Oxidation: The lone pair on the nitrogen is susceptible to direct oxidation by

    
    , forming N-oxides (often turning the sample yellow/brown).[1][2]
    
Visualizing the Threat

The following diagram outlines the chemical pathways that lead to sample loss.

DegradationPathways Amine (2-Methoxy-1-methyl-ethyl)- (4-methyl-benzyl)-amine (Active Compound) Carbamate Carbamate Salt (White Precipitate) Amine->Carbamate Nucleophilic Attack (Fast) NOxide N-Oxide / Imine (Yellow/Brown Oil) Amine->NOxide Radical Oxidation (Slow) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->NOxide

Figure 1: Primary degradation pathways.[1][2] Note that CO2 absorption is often the fastest observable change (crusting).[2]

Module 2: Storage Protocols ("The Solution")

We define two storage tiers based on your intended usage duration.

Protocol A: Short-Term Storage (< 1 Month)

Best for: Active experiments where the compound is frequently sampled.[1][2]

  • Container: Amber glass vial with a septum screw cap (PTFE-lined).

  • Atmosphere: Strict Argon/Nitrogen Blanket. Never leave the headspace filled with air.

    • Why? Nitrogen is lighter than air and can escape; Argon is heavier and forms a better protective "blanket" over the liquid surface.

  • Temperature: -20°C.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation (water) from entering the cold sample.

Protocol B: Long-Term Stabilization (Salt Formation)

Best for: Storage > 1 month or bulk quantities. Recommendation: Convert the free base amine into its Hydrochloride (HCl) or Oxalate salt.[1][2] Scientific Rationale: Protonating the nitrogen removes its nucleophilicity (stopping


 reaction) and significantly raises the oxidation potential (stopping N-oxide formation).[1][2] The resulting solid lattice is kinetically stable.

Step-by-Step Salt Formation (Self-Validating):

  • Dissolution: Dissolve 1g of amine in 5 mL of dry Diethyl Ether or Isopropanol.

  • Acidification: Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (or Oxalic acid in ethanol).

  • Observation: A white precipitate should form immediately.[1]

    • Validation Check: If the solution turns dark or gummy, your solvent is too polar or wet. Switch to anhydrous ether.

  • Filtration: Collect the solid via vacuum filtration under Nitrogen.

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from clear to pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage N-oxidation .[1][2]

  • Action: Check purity via HPLC or TLC. If the impurity is < 2%, you can purify it via a short silica plug (eluting with DCM/MeOH/NH3). If > 5%, redistillation (for free base) or recrystallization (for salt) is required.

  • Prevention: Your inert gas seal failed.[1] Replace septa after every 3 punctures.[1]

Q2: There is a white crust around the cap of my vial.

  • Diagnosis: This is the carbamate salt formed by reaction with atmospheric

    
    .
    
  • Action: Do not scrape this back into the bulk sample. Transfer the liquid supernatant to a fresh, argon-purged vial immediately.

  • Risk: Carbamates can decompose back to the amine upon heating, but they introduce undefined stoichiometry in reactions.

Q3: Can I store the free base in a plastic (polypropylene) tube?

  • Answer: No.

  • Reasoning: Secondary amines can leach plasticizers from certain polymers over time.[1] Furthermore, plastics are permeable to oxygen and moisture compared to glass.

  • Standard: Use Type I Borosilicate Glass only.

Module 4: Data & Specifications

Comparative Stability Matrix

FeatureFree Base (Liquid/Oil)Hydrochloride Salt (Solid)
Oxidation Susceptibility High (N-Oxide formation)Low (Protected Lattice)
Hygroscopicity ModerateLow to Moderate
CO2 Reactivity High (Forms Carbamates)None (Nitrogen is protonated)
Storage Temp -20°C (Freezer)25°C (Room Temp) or 4°C
Shelf Life (Argon) 3-6 Months> 2 Years

References

  • Amine Degradation Mechanisms

    • Lepaumier, H., et al. (2009). "Degradation of MDEA/PZ blends in CO2 capture processes." Industrial & Engineering Chemistry Research.
    • [2]

  • Salt Selection for Pharmaceutical Intermediates

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5][6][7][8] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The authoritative guide on why HCl and Oxalates are preferred for amine stability).

    • [2]

  • Safety & Handling of Benzylamines

    • Sigma-Aldrich.[1][2] "Safety Data Sheet: N-Benzylmethylamine (Structural Analog)." (Provides baseline handling data for secondary benzylamines).

    • [2]

  • Atomoxetine Intermediate Context (Structural Analog)

    • While the specific CAS 355817-00-4 (or similar) refers to specific intermediates, the stability profile mirrors that of Atomoxetine intermediates.[1][2]

    • US Patent 8,299,305: "Method for preparing atomoxetine."[1] (Describes the handling of N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, a structurally similar secondary amine, emphasizing salt formation for isolation).

    • [2]

Sources

Validation & Comparative

Comparing the anticancer activity of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine and Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Anticancer Efficacy: Doxorubicin vs. Novel Benzylamine Derivatives

In the landscape of cancer therapy, the anthracycline antibiotic Doxorubicin has long been a cornerstone, valued for its broad-spectrum efficacy against a range of hematological and solid tumors.[1] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[1] This has spurred a continuous search for novel anticancer agents with improved therapeutic indices. Among the diverse chemical scaffolds under investigation, benzylamine derivatives have emerged as a promising class of compounds with potential for potent and selective anticancer activity.[2][3]

This guide provides a comparative overview of the anticancer properties of Doxorubicin and novel benzylamine derivatives. It is important to note that a comprehensive literature search did not yield specific anticancer activity data for "(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine." Therefore, this comparison will focus on the broader class of novel synthetic benzylamines, to which the specified compound belongs, against the well-established profile of Doxorubicin.

Section 1: Mechanistic Showdown: A Tale of Two Strategies

The fundamental difference in the anticancer activity of Doxorubicin and novel benzylamine derivatives lies in their mechanisms of action. Doxorubicin employs a multi-pronged attack, while benzylamines often exhibit more targeted approaches.

Doxorubicin: The Multi-Modal Incumbent

Doxorubicin's cytotoxic effects are attributed to several concurrent mechanisms[4][5]:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, obstructing the processes of replication and transcription.[6] It also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils, leading to DNA strand breaks and subsequent apoptosis.[6][7]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, producing free radicals that induce oxidative stress.[5] This damages cellular components, including membranes, proteins, and DNA, contributing to its anticancer effect but also its cardiotoxicity.[8]

  • Mitochondrial Disruption: Doxorubicin can accumulate in mitochondria, impairing their function and further exacerbating oxidative stress.[4]

Novel Benzylamine Derivatives: A More Targeted Approach

The anticancer mechanisms of benzylamine derivatives are more varied and often depend on their specific substitutions. Research has shown that these compounds can be designed to interact with specific molecular targets.[9] Some reported mechanisms include:

  • Induction of Apoptosis: Many benzylamine derivatives have been shown to trigger programmed cell death in cancer cells.[2] For instance, the natural alkaloid 2-acetyl-benzylamine has been demonstrated to induce apoptosis in leukemia cells by modulating the expression of Bcl-2 family proteins and activating caspases.[3]

  • Cell Cycle Arrest: Certain benzylamines can halt the progression of the cell cycle at specific checkpoints.[3] 2-acetyl-benzylamine, for example, was found to cause G2/M phase arrest in MOLM-14 leukemia cells and G0/G1 arrest in NB-4 cells.[3]

  • Inhibition of Specific Signaling Pathways: Some derivatives have been designed to inhibit key signaling pathways that are often dysregulated in cancer, such as the JAK2/STAT3 pathway or the Wnt/β-catenin pathway.[2][3]

  • Tubulin Polymerization Inhibition: A novel class of N-benzylbenzamide derivatives has shown potent anticancer activity by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics, which is essential for cell division.[10]

cluster_0 Doxorubicin cluster_1 Novel Benzylamine Derivatives Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Apoptosis_Dox Apoptosis DNA Damage->Apoptosis_Dox Benzylamines Benzylamines Pathway Inhibition Specific Pathway Inhibition Benzylamines->Pathway Inhibition Tubulin Inhibition Tubulin Polymerization Inhibition Benzylamines->Tubulin Inhibition Apoptosis Induction Direct Apoptosis Induction Benzylamines->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Pathway Inhibition->Cell Cycle Arrest Tubulin Inhibition->Cell Cycle Arrest Apoptosis_Benz Apoptosis Apoptosis Induction->Apoptosis_Benz Cell Cycle Arrest->Apoptosis_Benz

Caption: Comparative Mechanisms of Action.

Section 2: In Vitro Efficacy: A Quantitative Comparison

The cytotoxic potential of an anticancer agent is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. In vitro assays are crucial for the initial screening and comparison of anticancer compounds.[11][12]

Doxorubicin IC50 Values

Doxorubicin generally exhibits potent cytotoxicity across a wide range of cancer cell lines, although sensitivity can vary.[13]

Cell LineCancer TypeReported IC50 (µM)
MCF-7Breast Cancer2.5[13]
HeLaCervical Cancer2.9[13]
BFTC-905Bladder Cancer2.3[13]
HepG2Liver Cancer12.2[13]

Novel Benzylamine Derivatives: A Spectrum of Potency

The IC50 values for benzylamine derivatives can be highly variable and are dependent on the specific compound and the cancer cell line being tested. Some derivatives have shown remarkable potency, with IC50 values in the nanomolar range.

Derivative ClassTargetReported IC50
N-benzylbenzamidesTubulin Polymerization12 to 27 nM[10]
2-acetyl-benzylamineApoptosis Induction0.39 to 0.40 mM[3]

This data highlights the potential for developing highly potent benzylamine derivatives that can be effective at much lower concentrations than Doxorubicin, potentially reducing off-target toxicity.

Section 3: Experimental Protocols for Comparative Analysis

To ensure a robust and reproducible comparison of anticancer agents, standardized in vitro assays are essential.[14][15] Below are detailed protocols for key experiments.

Experimental Workflow

Cell_Culture Cancer Cell Culture Drug_Treatment Treatment with Doxorubicin or Benzylamine Derivative Cell_Culture->Drug_Treatment MTT_Assay MTT Assay (Cytotoxicity) Drug_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining Cell Cycle Analysis Drug_Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: Workflow for in vitro comparison.

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (Doxorubicin and benzylamine derivatives) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17][18]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes in the dark and measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 drops of Propidium Iodide to 100 µL of the cell suspension.[19][22]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[23] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

3. Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[24][25]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing and incubate for at least 1 hour at 4°C.[26]

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[26][27]

  • Incubation: Incubate for 30 minutes at room temperature.[22]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[25] The DNA content will distinguish cells in the G0/G1, S, and G2/M phases.

Section 4: Concluding Remarks

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its broad mechanism of action contributes to significant toxicity. Novel benzylamine derivatives represent a promising avenue for the development of more targeted anticancer therapies. By leveraging specific molecular targets, these compounds have the potential to achieve high potency, as evidenced by nanomolar IC50 values for some derivatives, and potentially a more favorable safety profile.

The future of anticancer drug development will likely involve a combination of established broad-spectrum agents like Doxorubicin and highly specific targeted therapies. The continued exploration and optimization of scaffolds like benzylamine are crucial for expanding the arsenal of effective and safer treatments for cancer. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation and comparison of such novel therapeutic candidates.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. Available at: [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. Available at: [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - MDPI. Available at: [Link]

  • Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells - PMC - PubMed Central. Available at: [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. Available at: [Link]

  • Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure - MDPI. Available at: [Link]

  • cytotoxicity of doxorubicin in two different breast cancer cell lines.... - ResearchGate. Available at: [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. Available at: [Link]

  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC. Available at: [Link]

  • Anticancer Evaluation of Methoxy Poly(Ethylene Glycol)-b-Poly(Caprolactone) Polymeric Micelles Encapsulating Fenbendazole and Ra - Semantic Scholar. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. Available at: [Link]

  • Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives - ResearchGate. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. Available at: [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms - Remedy Publications LLC. Available at: [Link]

  • (PDF) Anticancer Evaluation of Methoxy Poly(Ethylene Glycol)-b-Poly(Caprolactone) Polymeric Micelles Encapsulating Fenbendazole and Rapamycin in Ovarian Cancer - ResearchGate. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. Available at: [Link]

  • In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available at: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Cancer: How does doxorubicin work? - eLife. Available at: [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PubMed Central. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

  • Doxorubicin - Wikipedia. Available at: [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Available at: [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL | Blood - ASH Publications. Available at: [Link]

  • Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol - IGBMC. Available at: [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. Available at: [Link]

Sources

Cross-Validation of Analytical Methods for (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

[1][2][3][4]

Executive Summary & Compound Profile

In pharmaceutical synthesis, (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine often serves as a key intermediate or a monitored impurity in the production of monoamine reuptake inhibitors.[1][2][3][4] Relying on a single analytical technique risks undetected co-elution or matrix interference.[3][4]

This guide details a Cross-Validation Strategy where High-Performance Liquid Chromatography (HPLC) serves as the primary release method, and Gas Chromatography (GC) acts as the orthogonal confirmation tool.[2][3][4]

Chemical Profile
PropertySpecificationAnalytical Implication
IUPAC Name N-(4-methylbenzyl)-1-methoxypropan-2-amineSecondary amine; prone to tailing on silica columns.[1][2][3][4]
CAS Number 1185303-82-5Reference standard tracking.[1][2][3][4][5]
Molecular Weight ~207.31 g/mol Suitable for both LC-MS and GC-MS.[1][2][3][4]
Chirality 1 Chiral Center (C2 of propyl chain)Requires Chiral HPLC for enantiomeric purity.[1][2][4]
Chromophore 4-Methylbenzyl (p-Tolyl)UV active (λmax ~210-220 nm, weak ~260 nm).[1][2][3][4]

Primary Method: Reversed-Phase HPLC (The Workhorse)[1][2][3][4]

Objective: Routine purity analysis and quantification of polar impurities.

Rationale

Secondary amines interact strongly with residual silanols on silica-based columns, leading to peak tailing.[3][4] We utilize a high-pH stable C18 column or a low-pH method with an ion-pairing effect to mitigate this.[1][2][3][4]

Protocol A: HPLC-UV/MS Conditions
  • Column: C18 with steric protection (e.g., Agilent Zorbax Extend-C18 or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm.[2][3][4]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2][3][4]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1][2][3][4]

    • 2-15 min: 5% → 90% B[1][2][3][4]

    • 15-20 min: 90% B (Wash)[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection:

    • UV: 215 nm (primary), 260 nm (secondary identification).[2][3][4]

    • MS: ESI Positive Mode (Target [M+H]+ = 208.3).[2][3][4]

Critical Control Point: The acidic pH (3.0) ensures the amine is fully protonated (

234

Orthogonal Method: GC-FID/MS (The Validator)

Objective: Confirmation of volatile impurities and mass balance verification.

Rationale

GC provides orthogonal selectivity based on volatility rather than polarity.[3][4] It is superior for detecting residual solvents and non-UV active precursors that HPLC might miss.[3][4]

Protocol B: GC-FID Conditions

Direct injection of secondary amines can cause adsorption in the liner.[1][2][3][4] While direct injection is possible, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended for trace-level validation to sharpen peaks.[2][3][4]

  • Inlet: Split/Splitless (Split ratio 20:1), 250°C.

  • Liner: Deactivated wool liner (critical to prevent amine absorption).[2][3][4]

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms or Rtx-5Amine), 30m x 0.25mm x 0.25µm.[1][2][3][4]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2][3][4]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C[2]

    • Final: 280°C (Hold 5 min)[1][2][3][4]

  • Detector: FID @ 300°C (for quantitation) or MS (for ID).

Derivatization Step (Optional but Recommended):

  • Dissolve 10 mg sample in 1 mL Ethyl Acetate.

  • Add 50 µL TFAA.

  • Incubate at 60°C for 15 mins.

  • Inject.[3][4] (Target: N-trifluoroacetyl derivative).

Method C: Chiral Purity (Enantiomeric Control)[1][2][3][4]

Since the "1-methyl-ethyl" moiety implies a chiral center, the (R) and (S) enantiomers must be resolved if the molecule is used in asymmetric synthesis.[2][3][4]

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IC).[2][3][4]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[2][3][4]

  • Mode: Isocratic Normal Phase.[3][4]

  • Rationale: Diethylamine is strictly required to suppress the secondary amine ionization and prevent peak tailing in normal phase.[3][4]

Cross-Validation Logic & Workflow

The scientific integrity of this guide relies on the "Triangulation of Truth." We do not accept the result of Method A until Method B confirms it within a specific tolerance.

The Validation Workflow (DOT Visualization)

ValidationWorkflowSampleCrude Sample(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amineHPLCMethod A: HPLC-UV(Purity & Non-volatiles)Sample->HPLCGCMethod B: GC-FID(Volatiles & Orthogonality)Sample->GCCompareData Comparison(Area % Normalization)HPLC->CompareGC->CompareDecisionIs Deviation < 2.0%?Compare->DecisionChiralMethod C: Chiral LC(Enantiomeric Excess)Decision->ChiralYesFailINVESTIGATE(Check Response Factors)Decision->FailNoPassVALIDATEDRelease CertificateChiral->Pass

Figure 1: Analytical Cross-Validation Decision Tree. A deviation of <2.0% between HPLC and GC purity values is required to proceed to expensive chiral testing.[2]

Data Interpretation Table
ParameterHPLC-UV ResultGC-FID ResultInterpretationAction
Purity 98.5%98.4%Concordant. High confidence in purity.Proceed to Chiral LC.[3][4]
Purity 99.0%95.0%Discordant. GC detects volatile impurities invisible to UV.[1][3][4]Trust GC for assay; Investigate solvents.[3][4]
Purity 95.0%99.0%Discordant. HPLC detects non-volatile/UV-active salts.[1][2][3][4]Trust HPLC for salts/heavy byproducts.[3][4]
Tailing Factor 1.81.1HPLC Issue. Silanol interaction active.[1][3][4]Reformulate HPLC mobile phase (Add buffer).

References & Authoritative Grounding

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[3][4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.[1][3][4] (Standard text for gradient elution of amines).

  • PubChem Compound Summary. N-(4-methylbenzyl)-1-methoxypropan-2-amine (CAS 1185303-82-5).[1][2][3][4] National Center for Biotechnology Information.[3][4] Link

  • Sigma-Aldrich (Merck). GC Analysis of Amines: Deactivation and Derivatization Strategies.[3][4] Technical Bulletin.[3][4] Link

  • Dolan, J. W. "Peak Tailing in HPLC: Causes and Cures."[3][4] LCGC North America, 2003.[3][4] (Explains the silanol mechanism for secondary amines). Link

Therapeutic Index Assessment Guide: (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

[1]

Executive Summary & Compound Profile

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is a lipophilic secondary amine synthesized via the reductive amination of 4-methylbenzaldehyde and 1-methoxy-2-propylamine.[1] Its structure features a 4-methylbenzyl moiety (lipophilic anchor) and a methoxy-isopropyl amine (polar/flexible head).[1]

  • Chemical Class:

    
    -substituted Benzylamine / Ether-amine.[1]
    
  • Predicted Pharmacological Space:

    • Monoamine Transporter Modulator: Structural similarity to

      
      -benzyl analogs of amphetamines suggests potential affinity for DAT/NET (Dopamine/Norepinephrine Transporters).[1]
      
    • Ion Channel Blocker: The lipophilic-amine motif mimics Class IB antiarrhythmics (e.g., Mexiletine), suggesting potential voltage-gated sodium channel (

      
      ) inhibition.[1]
      

Therapeutic Index (TI) Definition:

1

Comparative Analysis: Alternatives & Performance Benchmarks

To objectively assess the subject compound, we compare it against two "Standard of Care" alternatives representing its likely dual-mechanism profile.

Alternative A: Amphetamine (CNS Stimulant Standard)[1]
  • Relevance: Benchmark for monoaminergic potency and neurotoxicity.[1]

  • Mechanism: DAT/NET substrate and releaser.[1]

  • TI Profile: Narrow. High abuse potential and cardiovascular risk limit the TI.[1]

  • Comparison Point: If the subject compound shows CNS activity, does it maintain efficacy without the neurotoxic spikes of amphetamine?

Alternative B: Mexiletine (Local Anesthetic/Antiarrhythmic Standard)[1]
  • Relevance: Structural analog (ether-amine backbone).[1] Benchmark for

    
     channel blockade.
    
  • Mechanism: State-dependent Sodium Channel Blocker.[1]

  • TI Profile: Moderate.[1] CNS toxicity (tremors) and cardiac depression are dose-limiting.[1]

  • Comparison Point: If the subject compound acts as an anesthetic, does the benzyl group improve lipophilicity/potency (

    
    ) relative to Mexiletine?
    
Comparative Data Matrix (Projected)
FeatureSubject Compound Amphetamine (Ref A)Mexiletine (Ref B)[1]
Structural Core

-Benzyl-methoxy-isopropylamine
PhenethylaminePhenoxy-alkylamine
LogP (Predicted) ~2.8 - 3.21.82.1
Primary Target Unknown (Screen Req.)[1]DAT / NET

1.5 / 1.7
Metabolic Stability Moderate (O-demethylation likely)High (Deamination)Moderate (CYP2D6)
BBB Permeability High (Predicted)HighHigh
Target TI > 10 (Desired)~2 - 5 (CNS)~3 - 6 (Cardiac)

Experimental Protocol: Determining the Therapeutic Index

To generate the "supporting experimental data" required for a definitive TI, you must execute the following Self-Validating Screening Cascade .

Phase 1: In Vitro Safety & Efficacy (The "Go/No-Go" Gate)[1]

Objective: Establish intrinsic potency (



  • Target Binding Screen:

    • Method: Radioligand binding assay (HitHunter® or similar).[1]

    • Targets: DAT, SERT, NET, Sigma-1,

      
      1.7, hERG.
      
    • Critical Check: If hERG

      
      , the TI is likely compromised (QT prolongation risk).[1]
      
  • Cytotoxicity Assay (HepG2 & SH-SY5Y cells):

    • Protocol: Treat cells with compound (0.1 nM – 100

      
      ) for 24h.[1] Measure viability via MTT or ATP luminescence.[1]
      
    • Output:

      
       (Toxic Concentration 50%).
      
Phase 2: In Vivo Efficacy ( )

Workflow (Rodent Model):

  • Route: Intraperitoneal (i.p.) or Oral (p.o.).[1]

  • Assay A (CNS Focus): Locomotor Activity Chamber . Measure total distance traveled over 60 min.

    • Calculation: Dose required to increase activity by 50% over baseline (

      
      ).
      
  • Assay B (Anesthetic Focus): Tail Flick Latency . Measure time to withdraw tail from heat source.[1]

    • Calculation: Dose required for 50% MPE (Maximum Possible Effect).[1]

Phase 3: In Vivo Toxicity ( / )

Workflow:

  • Behavioral Toxicity: Rotarod test (motor coordination).[1] Dose causing falls in 50% of subjects (

    
    ).[1]
    
  • Lethality: Up-and-Down Procedure (OECD 425) to estimate

    
     with minimal animal usage.[1]
    

Mandatory Visualization: TI Assessment Workflow

The following diagram illustrates the logical flow for determining the TI of the subject compound, highlighting the critical decision nodes.

TI_Assessment_FlowStartCompound Synthesis:(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amineInSilicoIn Silico Prediction(LogP, pKa, PASS)Start->InSilicoTarget_IDTarget Binding (Ki)DAT/NET vs Na+ ChannelsInSilico->Target_IDInVitro_SafetyIn Vitro Safety ScreenhERG & CytotoxicityDecision_GateGo/No-Go DecisionhERG IC50 > 10uM?InVitro_Safety->Decision_GateTarget_ID->InVitro_SafetyDecision_Gate->StartFail (Redesign)InVivo_EfficacyIn Vivo Efficacy (ED50)Locomotor vs AnalgesiaDecision_Gate->InVivo_EfficacyPassInVivo_ToxIn Vivo Toxicity (TD50)Rotarod / LethalityInVivo_Efficacy->InVivo_ToxCalc_TICalculate Therapeutic IndexTI = TD50 / ED50InVivo_Tox->Calc_TI

Caption: Workflow for assessing the Therapeutic Index, filtering candidates via hERG safety gates before proceeding to in vivo efficacy/toxicity ratios.

Strategic Interpretation of Results

When analyzing the data generated from the above protocol, use the following interpretive framework:

  • The "Dirty Drug" Scenario:

    • Result: High affinity for both DAT (

      
      ) and 5-HT2B (
      
      
      ).[1]
    • TI Implication: Low TI (< 5) . 5-HT2B agonism is associated with valvular heart disease (e.g., Fenfluramine).[1] This profile necessitates immediate structural modification (e.g., removing the 4-methyl group).[1]

  • The "Ideal Candidate" Scenario:

    • Result: Moderate DAT inhibition (

      
      ) with no hERG liability and low cytotoxicity.[1]
      
    • TI Implication: High TI (> 20) . A "gentle" stimulant or eugeroic profile similar to Modafinil, offering wakefulness without the cardiovascular risks of Amphetamine.[1]

  • The "Anesthetic" Scenario:

    • Result:

      
       blockade (
      
      
      ) with no CNS stimulation.[1]
    • TI Implication: Compare directly to Mexiletine .[1] If the lipophilic benzyl group increases tissue residence time (duration of action) without increasing systemic toxicity, the compound demonstrates a Superior TI for local anesthesia.[1]

Conclusion

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine presents a hybrid scaffold with high potential for bioactivity in the CNS or pain pathways.[1] Its therapeutic index cannot be assumed from literature but must be empirically derived.[1] By following the In Vitro Safety


 In Vivo Efficacy1

Final Recommendation: Prioritize hERG screening and metabolic stability profiling (microsomal stability) as the first experimental steps.[1] The presence of the benzyl-amine linkage suggests susceptibility to oxidative deamination, which could limit duration of action and affect the

1
References
  • Wishart, D.S., et al. (2018).[1] DrugBank 5.0: a major update to the DrugBank database for 2018.[1] Nucleic Acids Res. (Reference for Mexiletine/Amphetamine TI data). Available at: [Link][1]

  • OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD iLibrary.[1] Available at: [Link][1]

  • Heal, D.J., et al. (2013).[1] Amphetamine, methylphenidate and modafinil: a comparison of the pharmacology of the major psychostimulants. Journal of Psychopharmacology. (Reference for Stimulant Assessment Protocols). Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and scientists in drug development and chemical research are at the forefront of innovation, often handling novel and complex chemical entities. Among these is (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine, a substituted benzylamine derivative. While its specific toxicological and environmental impact data may be limited, its structural similarity to other benzylamines and substituted aromatic compounds necessitates a cautious and well-defined disposal protocol. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Characterization

Due to the absence of a specific Safety Data Sheet (SDS) for (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine, a conservative approach to hazard assessment is crucial. This involves evaluating the potential hazards based on its functional groups: a substituted benzylamine and a methoxy ether.

Structural Analogs and Potential Hazards:

  • Benzylamines: This class of compounds can be corrosive and cause severe skin burns and eye damage.[1][2][3] They may also be harmful if swallowed or in contact with skin.[2] Inhalation of vapors can lead to respiratory irritation.[1][2]

  • Substituted Aromatic Compounds: Many substituted aromatic compounds are classified as hazardous and require specific disposal procedures.

  • Amines in General: Amines are often corrosive and can react with other substances.[4] It is crucial to prevent their release into the environment.[1][5][6]

Based on these structural analogs, (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine should be treated as a hazardous waste . It is likely to be corrosive, an irritant, and potentially toxic.

Data Summary Table: Hazard Profile based on Analogues

Hazard ClassificationPotential EffectsSource Analogs
Skin Corrosion/IrritationCauses severe skin burns and irritation.[1][3]Benzylamine, 4-Methoxybenzylamine
Serious Eye Damage/IrritationCauses serious eye damage.[1][3]Benzylamine, 4-Methoxybenzylamine
Acute Toxicity (Oral)May be harmful if swallowed.[2][3]Benzylamine, 4-Methoxybenzylamine
Acute Toxicity (Dermal)May be harmful in contact with skin.[2]Benzylamine
Specific Target Organ ToxicityMay cause respiratory irritation.[1]Benzylamine

Part 2: Personal Protective Equipment (PPE) and Safety Measures

Given the presumed hazards, stringent safety protocols must be followed when handling (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine waste.

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection: A chemically resistant lab coat, along with gloves, is required. Nitrile or neoprene gloves are generally recommended for handling amines, but compatibility should be verified.

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a properly fitted respirator with an appropriate cartridge for organic vapors should be used. All work with this compound should ideally be conducted in a certified chemical fume hood.

All personnel handling this hazardous waste must receive adequate training on its potential hazards and the proper use of PPE.[7][8]

Part 3: Step-by-Step Disposal Protocol

The disposal of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine must comply with all applicable federal, state, and local regulations.[9][10][11]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for the collection of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine waste.[4][12] The container should be made of a material that will not react with or be degraded by the amine.

  • Avoid Mixing Wastes: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4] Incompatible wastes can lead to dangerous chemical reactions.[13]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine".[4][12] The date of initial waste accumulation should also be clearly marked.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[1][14]

  • Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

Step 3: Storage of Hazardous Waste

  • Secure and Ventilated Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4][15]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment vessel to prevent the release of material in case of a leak.

Step 4: Final Disposal

  • Engage a Licensed Professional: The final disposal of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine waste must be handled by a licensed and reputable hazardous waste disposal company.[4]

  • Manifesting: Ensure that all required hazardous waste manifests are completed accurately to track the waste from your facility to its final destination.[9][16]

Part 4: Regulatory Compliance and Record-Keeping

Adherence to regulatory standards is not just a legal requirement but a cornerstone of a responsible chemical management program.

  • EPA and OSHA: Familiarize yourself with the regulations set forth by the Environmental Protection Agency (EPA) regarding hazardous waste identification, generation, and disposal, as well as the Occupational Safety and Health Administration (OSHA) standards for worker safety.[7][9][10][11]

  • Generator Status: Determine your laboratory's hazardous waste generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) as defined by the EPA, as this will dictate specific regulatory requirements.[9]

  • Record-Keeping: Maintain meticulous records of all hazardous waste generated and disposed of, including the chemical name, quantity, and date of disposal.[13][16]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal start Start: Generation of Waste (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Use Designated, Labeled Hazardous Waste Container fume_hood->waste_container segregate Segregate from Incompatible Wastes waste_container->segregate store Store in a Secure, Ventilated Area segregate->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor contain Contain with Inert Absorbent spill->contain collect Collect and Place in Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate manifest Complete Hazardous Waste Manifest contact_vendor->manifest transport Arrange for Waste Pickup and Transport manifest->transport end End: Compliant Disposal transport->end

Caption: Decision-making workflow for the safe disposal of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine.

References

  • Carl ROTH. Safety Data Sheet: 2-Methoxyphenol. [Link]

  • Carl ROTH. Safety Data Sheet: Benzylamine. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-methoxy-1-methylethyl acetate. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Difaem/EPN. A safety and chemical disposal guideline for Minilab users. [Link]

  • United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • United States Environmental Protection Agency. Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • MED-FLEX. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response. [Link]

  • State of Maine. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. [Link]

  • United States Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. [Link]

  • Chemistry For Everyone. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. YouTube.
  • Civil Engineering Explained.
  • J. J. Keller & Associates, Inc. OSHA's toxic and hazardous substances standards. YouTube.
  • United States Environmental Protection Agency. Benzene, 2-ethoxy-1-methyl-4-(1-methylethyl)- - Substance Details. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.